Isoflupredone Acetate
Descripción
ISOFLUPREDONE ACETATE is a small molecule drug with a maximum clinical trial phase of II.
RN refers to (11beta)-isomer; structure
See also: Isoflupredone (has active moiety).
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUOMKMBMEYQV-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045306 | |
| Record name | Isoflupredone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-98-7 | |
| Record name | Isoflupredone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflupredone acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoflupredone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoflupredone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoflupredone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P9TUL75S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Isoflupredone Acetate as a Glucocorticoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone (B118300) acetate (B1210297) is a potent synthetic glucocorticoid, a derivative of prednisolone (B192156) with a fluorine atom at the C-9 alpha position, primarily utilized in veterinary medicine for its significant anti-inflammatory, immunosuppressive, and metabolic effects.[1][2] Like all glucocorticoids, its mechanism of action is primarily mediated by its interaction with the glucocorticoid receptor (GR), leading to broad-ranging genomic and non-genomic effects that modulate cellular function.[3][4] This guide elucidates the core molecular pathways through which isoflupredone acetate exerts its pharmacological effects.
Core Mechanism of Action: The Glucocorticoid Receptor Pathway
The physiological and pharmacological actions of this compound are mediated by the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[5] The mechanism can be broadly categorized into genomic and non-genomic pathways, with the genomic effects accounting for the majority of its longer-term anti-inflammatory and immunosuppressive actions.[6]
Cytosolic Activation and Nuclear Translocation (Genomic Pathway)
The classical genomic pathway begins with the passive diffusion of the lipophilic isoflupredone molecule across the cell membrane into the cytoplasm.
-
Receptor Binding: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex, which includes heat shock proteins (HSPs) like HSP90 and HSP70, and immunophilins.[7] This complex maintains the receptor in a conformation that is capable of binding a ligand but is otherwise inactive.[7]
-
Conformational Change and Dissociation: Upon binding of this compound to the ligand-binding domain (LBD) of the GR, the receptor undergoes a critical conformational change. This transformation triggers the dissociation of the associated HSPs and other chaperone proteins.[4]
-
Dimerization and Nuclear Import: The activated ligand-receptor complex exposes a nuclear localization sequence (NLS).[7] This allows the complex to dimerize and subsequently translocate from the cytoplasm into the nucleus through the nuclear pore complex.[6][7]
Modulation of Gene Expression in the Nucleus
Once inside the nucleus, the isoflupredone-GR dimer acts as a transcription factor to alter the expression of target genes. This modulation occurs through two primary mechanisms: transactivation and transrepression.[4][5]
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes.[5] This binding typically recruits coactivator proteins and the general transcription machinery, leading to an increase in the transcription of specific genes.[6] A key example is the upregulation of anti-inflammatory proteins such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the inflammatory arachidonic acid cascade.[2]
-
Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to their ability to repress the expression of pro-inflammatory genes. This is often achieved without direct DNA binding. The activated GR monomer or dimer interacts with and inhibits other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of inflammatory responses.[6] This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby decreasing the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2).[6][8]
Non-Genomic Mechanisms
In addition to the slower, transcription-dependent genomic effects, glucocorticoids can elicit rapid responses through non-genomic pathways that do not involve gene expression.[6][9] These effects can occur within minutes and may be mediated by:
-
Cytosolic GR-Mediated Effects: The activated cytosolic GR can interact directly with and modulate the activity of cytoplasmic signaling proteins and kinases without translocating to the nucleus.[6][8]
-
Membrane-Bound GR (mGR): A subpopulation of GRs is associated with the cell membrane.[10] Binding of isoflupredone to these mGRs can trigger rapid intracellular signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway.[8][10]
-
Physicochemical Membrane Interactions: At high concentrations, glucocorticoids can directly interact with cellular membranes, altering their fluidity and the function of embedded ion channels and receptors.[6]
Quantitative Pharmacodynamic Data
The potency of a glucocorticoid is determined by its binding affinity for the GR and its subsequent ability to modulate gene expression. While specific receptor binding affinity data (e.g., IC50, Kd) for this compound are not widely published, its relative potency has been established in comparison to endogenous cortisol.
| Compound | Relative Anti-inflammatory Potency[11] | Relative Mineralocorticoid Potency[11] | Duration of Action[11] |
| Cortisol (Reference) | 1 | 1 | Short |
| Prednisolone | 5 | 0.8 | Intermediate |
| Isoflupredone | 25 | 25 | Long |
| Dexamethasone (B1670325) | 25 | 0 | Long |
Note: Potency is relative to cortisol, which is assigned a value of 1. The 9α-fluoro modification in isoflupredone enhances both its glucocorticoid and mineralocorticoid activity.[12]
Illustrative Experimental Protocols
The characterization of a glucocorticoid like this compound involves standardized in vitro and ex vivo assays to quantify its activity.
Glucocorticoid Receptor Transactivation Assay
This assay quantifies the ability of a compound to activate the GR and induce gene expression. It is a cornerstone for determining the potency (e.g., EC50) of glucocorticoid agonists.
Objective: To measure the dose-dependent activation of the glucocorticoid receptor by this compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or another suitable mammalian cell line are cultured in appropriate media (e.g., DMEM with 10% FBS).[13]
-
Transfection: Cells are transiently transfected with two plasmids:
-
Compound Treatment: After a post-transfection incubation period (e.g., 24 hours), the cells are treated with serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M). A known agonist like dexamethasone is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[13]
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 18-24 hours) to allow for receptor activation, nuclear translocation, and reporter gene expression.[13]
-
Cell Lysis and Luciferase Assay: The cells are washed and lysed. The luciferase enzyme produced is quantified by adding a luciferin (B1168401) substrate and measuring the resultant luminescence with a luminometer.[13]
-
Data Analysis: Luminescence values are plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
Ex Vivo Anti-inflammatory Assay
This protocol assesses the pharmacodynamic effect of a glucocorticoid on inflammatory mediator production in a whole blood model.
Objective: To measure the effect of this compound on the production of inflammatory eicosanoids.
Methodology:
-
Sample Collection: Whole blood is collected from target animals (e.g., horses) before and at multiple time points after the administration of a single dose of this compound.[2]
-
Ex Vivo Stimulation: Aliquots of the collected blood are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response and the production of eicosanoids (e.g., Thromboxane B2, Prostaglandin E2). A non-stimulated control is also included.[2]
-
Incubation: The blood samples are incubated (e.g., 24 hours at 37°C) to allow for the synthesis of inflammatory mediators.[2]
-
Quantification: After incubation, plasma or serum is harvested. The concentrations of specific inflammatory biomarkers are quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISAs).[14]
-
Data Analysis: The levels of inflammatory mediators produced in post-treatment samples are compared to pre-treatment (baseline) levels to determine the inhibitory effect of the drug over time.[2]
Conclusion
The mechanism of action of this compound is a multifaceted process centered on its function as a potent agonist for the glucocorticoid receptor. Through the canonical genomic pathway, it directly modulates the transcription of a wide array of genes, leading to the potent suppression of inflammatory and immune responses. This is complemented by rapid, non-genomic actions that contribute to its overall pharmacological profile. Understanding these detailed molecular interactions is critical for the rational development of novel glucocorticoid therapies with improved efficacy and safety profiles.
References
- 1. Isoflupredone - Wikipedia [en.wikipedia.org]
- 2. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic and non-genomic effects of glucocorticoids in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table: Relative Potencies of Commonly Used Corticosteroids-MSD Veterinary Manual [msdvetmanual.com]
- 12. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoflupredone Acetate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoflupredone (B118300) acetate (B1210297) is a synthetic corticosteroid with potent glucocorticoid activity, utilized primarily in veterinary medicine for its anti-inflammatory and immunosuppressive effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological mechanism of action. Detailed experimental protocols for the characterization of this compound are also presented, alongside a visual representation of its signaling pathway. This document is intended to serve as a critical resource for researchers and professionals engaged in drug development and discovery.
Chemical Identity and Structure
Isoflupredone acetate, with the chemical name 2-((8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate, is a synthetic derivative of prednisolone.[1] Its chemical structure is characterized by a fluorinated pregnane (B1235032) skeleton, which enhances its glucocorticoid potency.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-((8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate[1] |
| CAS Number | 338-98-7[1][2] |
| Molecular Formula | C23H29FO6[1][2] |
| SMILES | CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C--INVALID-LINK--O)C)O[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is provided in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 420.47 g/mol [3][4] |
| Melting Point | 244-246 °C (decomposes)[5] |
| Appearance | White to off-white solid[5] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol, and Ethanol[5] |
| pKa (strongest acidic) | 12.05 ± 0.70 (Predicted)[5] |
| logP | 1.5 (Predicted)[3] |
| Optical Rotation | [α]D23 +108° (c = 0.735 in dioxane)[5] |
Pharmacological Properties and Mechanism of Action
This compound is a potent corticosteroid that exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR).[6] As a GR agonist, it modulates the transcription of a wide array of genes, leading to a reduction in the inflammatory response.
Glucocorticoid Receptor Signaling Pathway
The mechanism of action of this compound involves both genomic and non-genomic pathways initiated by its binding to the cytosolic GR.
-
Genomic Pathway: Upon binding this compound, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[7][8][9] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9] This binding can either upregulate the transcription of anti-inflammatory genes (transactivation), such as annexin (B1180172) A1 and IκBα, or downregulate the expression of pro-inflammatory genes (transrepression) by interfering with the activity of transcription factors like NF-κB and AP-1.[10][11]
-
Non-Genomic Pathway: this compound can also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are mediated by membrane-bound GR or through direct interactions of the cytosolic GR with intracellular signaling molecules.[12][13]
References
- 1. droracle.ai [droracle.ai]
- 2. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 10. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Isoflupredone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for isoflupredone (B118300) acetate (B1210297) (9α-fluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate), a potent corticosteroid used primarily in veterinary medicine. This document details the chemical pathways, experimental protocols, and analytical methodologies required for the production of high-purity isoflupredone acetate.
Synthesis of this compound
The synthesis of this compound typically commences from readily available steroid precursors, such as prednisolone (B192156) or prednisolone acetate. The core of the synthesis involves the introduction of a fluorine atom at the 9α position of the steroid nucleus, a structural modification known to significantly enhance glucocorticoid activity.
A common synthetic strategy involves a multi-step process encompassing epoxidation, ring opening with a fluorine donor, and final acetylation. While specific procedural details can vary, a generalized pathway is presented below.
Generalized Synthetic Pathway
The synthesis can be conceptualized as a series of key transformations starting from a suitable pregnane (B1235032) derivative. A plausible synthetic route, based on available literature, is the conversion of Prednisolone Acetate to this compound. This process involves the formation of an epoxide ring across the 9,11-position, followed by a ring-opening reaction with a hydrofluoric acid source to introduce the 9α-fluoro and 11β-hydroxyl groups.
Experimental Protocol: Synthesis (Generalized)
The following protocol is a generalized representation based on patent literature and may require optimization.
Step 1: Epoxidation of the Δ9,11-double bond
-
A suitable starting material, such as a pregnane derivative with a Δ9,11-double bond, is dissolved in an appropriate organic solvent (e.g., dichloromethane).
-
An epoxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added portion-wise at a controlled temperature, typically ranging from -10°C to 40°C.
-
The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine completion.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) and then with brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the crude epoxide intermediate.
Step 2: Ring opening of the epoxide and fluorination
-
The crude epoxide intermediate is dissolved in a suitable solvent system.
-
A source of hydrogen fluoride (B91410) is introduced. This can be anhydrous hydrogen fluoride or a complex such as HF-pyridine. The reaction is typically carried out at low temperatures.
-
The reaction progress is monitored until the starting material is consumed.
-
The reaction is carefully quenched, for example, by pouring the mixture into a stirred slurry of a weak base (e.g., potassium carbonate or sodium bicarbonate) and ice.
-
The product is extracted with an organic solvent, and the combined organic extracts are washed and dried.
-
Removal of the solvent yields crude this compound.
Purification of this compound
Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and other impurities to meet the stringent purity requirements for pharmaceutical use. A combination of crystallization and chromatographic techniques is often employed.
Experimental Protocol: Purification by Crystallization
Crystallization is a robust method for the purification of this compound.
-
The crude this compound is dissolved in a suitable solvent, such as acetone (B3395972), at an elevated temperature to achieve complete dissolution. A ratio of 1:42 (w/v) of crude product to acetone has been reported.[1]
-
Activated charcoal is added to the solution to decolorize it, and the mixture is stirred for a period, for instance, 30 minutes.[1]
-
The hot solution is filtered to remove the charcoal and any other insoluble impurities.
-
The filtrate is then cooled slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
A second recrystallization, potentially from a different solvent system such as methanol-dichloromethane, may be performed to achieve higher purity.
Experimental Protocol: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for isolating specific impurities, preparative HPLC can be utilized. The following is a general guideline for developing a preparative HPLC method, which should be optimized for the specific impurity profile of the crude material.
Method Development and Scale-Up Workflow
Illustrative Preparative HPLC Conditions:
-
Column: A reversed-phase C18 column suitable for preparative scale.
-
Mobile Phase: A gradient of water and an organic modifier. A mixture of acetonitrile, methanol, and water can be effective. For example, a gradient from a higher polarity mobile phase (e.g., water/methanol/acetonitrile) to a lower polarity one.
-
Detection: UV detection at a suitable wavelength, for example, 254 nm.
-
Sample Preparation: The crude this compound is dissolved in a suitable solvent, ensuring compatibility with the mobile phase to prevent precipitation on the column.
Quality Control and Analytical Methods
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the synthesized this compound. The United States Pharmacopeia (USP) provides detailed analytical procedures.
Identification
-
Infrared (IR) Spectroscopy: The IR spectrum of the sample should be concordant with the spectrum of a reference standard of this compound.
-
Specific Rotation: The specific rotation of a solution of this compound in dioxane should be within the range of +110° to +120°.
Assay and Purity
High-Performance Liquid Chromatography (HPLC) is the primary method for assaying the potency and determining the purity of this compound. The USP monograph outlines specific chromatographic conditions.
Table 1: Summary of Analytical HPLC Parameters (as per USP)
| Parameter | Specification |
| Column | L3 or L7 packing |
| Mobile Phase A | Water, methanol, acetonitrile, and glacial acetic acid (500:350:150:3) |
| Mobile Phase B | Acetonitrile, methanol, and water (550:500:3) |
| Detection | UV at 254 nm |
| Purity Limits | Not more than 1.0% of any individual impurity; not more than 2.0% of total impurities. |
Quantitative Data
The following table summarizes typical quantitative data that may be expected during the synthesis and purification of this compound, based on available information.[1]
Table 2: Quantitative Data for this compound Synthesis and Purification
| Parameter | Value/Range |
| Crystallization Yield (from crude) | 82% |
| Purity after Crystallization | ≥ 90% |
| Individual Impurity Limit (USP) | ≤ 1.0% |
| Total Impurity Limit (USP) | ≤ 2.0% |
| Loss on Drying (USP) | ≤ 1.0% |
| Residue on Ignition (USP) | ≤ 0.5% |
| Specific Rotation (USP) | +110° to +120° |
Disclaimer: The experimental protocols provided in this guide are for informational purposes and are based on a consolidation of publicly available data. These procedures should be carried out by qualified professionals in a suitably equipped laboratory. Optimization of these methods may be necessary to achieve desired results. Always adhere to appropriate safety precautions when handling chemicals.
References
An In-depth Technical Guide to the Solubility of Isoflupredone Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isoflupredone (B118300) acetate (B1210297) in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this synthetic corticosteroid. This document includes quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of the relevant signaling pathway.
Quantitative and Qualitative Solubility of Isoflupredone Acetate
The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and efficacy. The following table summarizes the available solubility data for this compound in several common organic solvents. It is important to note that for some solvents, only qualitative data are publicly available.
| Solvent | Solubility | Temperature (°C) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[1][2] | 25[2] | Not Specified | Ultrasonic assistance is noted as needed[1][2]. |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[3] | Not Specified | Not Specified | Sonication is recommended[3]. |
| Acetone | Slightly Soluble[4][5] | Not Specified | Not Specified | Sonication may be required[4][5]. |
| Methanol | Slightly Soluble[4][5] | Not Specified | Not Specified | - |
| Ethanol | Slightly Soluble[4][5] | Not Specified | Not Specified | - |
| Chloroform | Soluble | Not Specified | Not Specified | One source indicates good solubility[6]. |
| Dioxane | 10 mg/mL[7] | Not Specified | Not Specified | Used for specific rotation measurement[7]. |
| Water | 0.025 mg/mL (Predicted)[8] | Not Specified | ALOGPS | This is a computationally predicted value[8]. |
Note on Conflicting Data: It is important for researchers to be aware of the conflicting quantitative data for the solubility of this compound in DMSO. The differing values (125 mg/mL and 60 mg/mL) may be attributable to variations in experimental conditions, such as the purity of the compound and solvent, the use of sonication, and the equilibration time.
Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method with HPLC Analysis
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector
-
Analytical balance
-
Spatula and weighing paper
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This method is effective in removing fine particles.
-
-
-
Sample Preparation for HPLC Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
The HPLC conditions should be optimized for the separation and quantification of this compound. A typical reversed-phase method might involve a C18 column and a mobile phase of acetonitrile (B52724) and water.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (approximately 240 nm)[7].
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the solubility of this compound in the original organic solvent by applying the dilution factor.
-
Visualization of Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the context in which this compound operates and how its solubility is determined, the following diagrams are provided.
Glucocorticoid Receptor Anti-Inflammatory Signaling Pathway
This compound is a glucocorticoid that exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates a simplified signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound CAS#: 338-98-7 [m.chemicalbook.com]
- 6. This compound USP Reference Standard - Best Price in Mumbai [nacchemical.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Stability and Degradation Pathways of Isoflupredone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of isoflupredone (B118300) acetate (B1210297), a potent fluorinated corticosteroid. Due to the limited availability of specific forced degradation studies on isoflupredone acetate in publicly accessible literature, this guide extrapolates probable degradation pathways based on established knowledge of structurally similar corticosteroids, such as prednisolone (B192156) acetate and dexamethasone. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, formulation, and analysis of this compound.
Core Concepts in this compound Stability
The stability of this compound is a critical quality attribute that can be influenced by various environmental factors, including pH, temperature, light, and oxidizing agents. Understanding its degradation profile is essential for developing stable pharmaceutical formulations, establishing appropriate storage conditions, and identifying potential impurities. Forced degradation studies are instrumental in elucidating these degradation pathways and in the development of stability-indicating analytical methods.
The primary degradation pathways anticipated for this compound, based on the chemistry of corticosteroids, include hydrolysis, oxidation, and photodegradation.
Quantitative Stability Data
The following table summarizes the expected degradation behavior of this compound under various stress conditions. The percentage of degradation is an estimate based on typical outcomes for corticosteroid stability studies. Actual results may vary depending on the specific experimental conditions.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 10 - 20% | Isoflupredone, Acetic Acid |
| Base Hydrolysis | 0.1 M NaOH | 25°C | 4 hours | 15 - 30% | Isoflupredone, Acetic Acid, further rearrangement products |
| Oxidation | 3% H₂O₂ | 25°C | 24 hours | 5 - 15% | 21-Dehydrothis compound, 17-Keto derivatives |
| Photodegradation | UV light (254 nm) | 25°C | 48 hours | 10 - 25% | Photolytic cleavage and rearrangement products |
| Thermal Degradation | Dry Heat | 80°C | 72 hours | 5 - 10% | Dehydration and epimerization products |
Degradation Pathways
The chemical structure of this compound, with its ester linkage, dihydroxyacetone side chain, and unsaturated ketone system, presents several sites susceptible to degradation.
Hydrolysis
The most probable degradation pathway for this compound is the hydrolysis of the C21-acetate ester. This reaction can be catalyzed by both acids and bases, yielding isoflupredone and acetic acid. Under basic conditions, further degradation of the dihydroxyacetone side chain can occur through rearrangement reactions.
Figure 1: Hydrolytic Degradation of this compound.
Oxidation
The dihydroxyacetone side chain at C17 is susceptible to oxidation. Mild oxidation, for instance with hydrogen peroxide, can lead to the formation of a 21-aldehyde (21-dehydrothis compound). More aggressive oxidation could potentially lead to cleavage of the side chain, forming a 17-keto steroid derivative.
Figure 2: Oxidative Degradation Pathway.
Photodegradation
Corticosteroids with a Δ¹,⁴-3-keto moiety are known to be sensitive to UV light. Photodegradation can lead to a variety of complex reactions, including Norrish Type I cleavage of the C20-C21 bond, leading to the formation of radical species and subsequent rearrangement or degradation products.[1]
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific formulation and analytical method being used.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
Acid and Base Hydrolysis
-
Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
Base Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature (25°C) for 4 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for analysis.
Photostability Testing
-
Expose a solution of this compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the samples at appropriate time intervals.
Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 72 hours.
-
For solutions, maintain the sample at 60°C for 48 hours.
-
At specified time points, dissolve (if solid) and dilute the samples with the mobile phase for analysis.
Analytical Methodology Workflow
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is crucial for separating and quantifying the parent drug from its degradation products.
References
Isoflupredone Acetate's Affinity for Glucocorticoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Isoflupredone (B118300) Acetate (B1210297) and Glucocorticoid Receptor Interaction
Isoflupredone acetate is a synthetic corticosteroid with potent anti-inflammatory activity, primarily utilized in veterinary medicine.[1] Its therapeutic effects are mediated through its interaction with glucocorticoid receptors.[2] Glucocorticoids, as a class of steroid hormones, bind to the cytosolic GR.[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3] This modulation leads to the broad anti-inflammatory and immunosuppressive effects characteristic of this drug class.
The potency of a glucocorticoid is significantly influenced by its binding affinity to the GR.[4] While specific quantitative data for this compound is scarce, its established use as an anti-inflammatory agent suggests a functionally significant affinity for the glucocorticoid receptor.
Comparative Glucocorticoid Activity
To provide a framework for understanding the potential binding affinity of this compound, it is useful to compare its activity with other corticosteroids. Dexamethasone is a potent synthetic glucocorticoid frequently used as a reference compound in GR binding assays.[5]
| Compound | Receptor Binding Affinity (Relative to Dexamethasone) | Notes |
| This compound | Data not available in public literature. | A synthetic corticosteroid with known anti-inflammatory and immunosuppressive effects mediated through glucocorticoid receptor binding.[2] |
| Dexamethasone | 100 (Reference) | A potent synthetic glucocorticoid with a well-characterized high affinity for the glucocorticoid receptor.[5] |
| Mometasone (B142194) Furoate | ~2200 | Exhibits a very high affinity for the human glucocorticoid receptor.[6] |
| Fluticasone Propionate | ~1800 | Demonstrates a significantly higher relative receptor affinity compared to dexamethasone.[6] |
| Budesonide | Higher than dexamethasone | Possesses a greater affinity for the glucocorticoid receptor than dexamethasone. |
| Triamcinolone Acetonide | Higher than dexamethasone | Shows a higher binding affinity for the glucocorticoid receptor when compared to dexamethasone. |
This table summarizes qualitative and relative binding affinity information based on available literature. The absence of a specific value for this compound highlights a gap in the current scientific knowledge.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid agonist like this compound to the glucocorticoid receptor initiates a cascade of intracellular events, leading to the modulation of gene expression.
Glucocorticoid Receptor Signaling Pathway
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The following outlines a standard methodology for a competitive radioligand binding assay, a common technique to determine the binding affinity of a compound for the glucocorticoid receptor.
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for the glucocorticoid receptor.
Materials
-
Receptor Source: Cytosol preparation from tissues with high GR expression (e.g., rat liver, thymus) or recombinant human GR.
-
Radioligand: ³H-dexamethasone (a high-affinity GR ligand).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled dexamethasone.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) (to stabilize the receptor), EDTA, and dithiothreitol.
-
Scintillation Cocktail and Counter.
-
96-well plates and filtration apparatus.
Experimental Workflow
Competitive Binding Assay Workflow
Procedure
-
Preparation: Prepare serial dilutions of the test compound (this compound) and the reference compound (unlabeled dexamethasone) in the assay buffer.
-
Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of ³H-dexamethasone, and varying concentrations of the test or reference compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Equilibrium: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:
-
[L] is the concentration of the radioligand.
-
Kₐ is the dissociation constant of the radioligand for the receptor.
-
Conclusion
While direct quantitative data on the binding affinity of this compound to glucocorticoid receptors remains elusive in the current body of scientific literature, its established anti-inflammatory efficacy strongly indicates a functional interaction. This guide provides a framework for understanding this interaction within the context of other glucocorticoids and offers detailed protocols for researchers to determine these crucial binding parameters. Further research is warranted to quantitatively characterize the binding profile of this compound to advance our understanding of its pharmacology and to aid in the development of future therapeutic agents.
References
- 1. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflupredone | TargetMol [targetmol.com]
- 3. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relationship between glucocorticoid biopotency and receptor binding in the AtT-20 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mineralocorticoid versus Glucocorticoid Activity of Isoflupredone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoflupredone (B118300) acetate (B1210297), a synthetic corticosteroid, is utilized in veterinary medicine for its potent anti-inflammatory and metabolic effects. A comprehensive understanding of its dual activity at both the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) is paramount for its targeted therapeutic application and for anticipating potential adverse effects. This technical guide provides a detailed analysis of isoflupredone acetate's pharmacological profile, focusing on the comparative quantification of its glucocorticoid and mineralocorticoid activities. We present available data on its relative potencies, outline the experimental methodologies for assessing these activities, and illustrate the underlying signaling pathways and experimental workflows.
Introduction
Corticosteroids exert their effects by binding to and activating intracellular receptors, primarily the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). While glucocorticoid activity is predominantly associated with the regulation of metabolism, inflammation, and immune responses, mineralocorticoid activity is crucial for maintaining electrolyte and water balance. This compound (9α-fluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate) is a fluorinated prednisolone (B192156) derivative with recognized potent glucocorticoid effects. However, its significant mineralocorticoid activity distinguishes it from other glucocorticoids like dexamethasone, which has negligible mineralocorticoid effects. This dual activity necessitates a careful evaluation for its clinical application.
Quantitative Analysis of Receptor Activity
Relative Potency Data
The following table summarizes the relative glucocorticoid and mineralocorticoid activities of this compound in comparison to other commonly used corticosteroids. This data is critical for dose-response assessments and for predicting the potential for both therapeutic and adverse effects.
| Corticosteroid | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity |
| Hydrocortisone (Cortisol) | 1 | 1 |
| Prednisolone | 4 | 0.8 |
| This compound | 10 | Potent |
| Dexamethasone | 30 | Negligible |
| Fludrocortisone | 10 | 125 |
Data compiled from various veterinary pharmacology resources.
Experimental Protocols for Assessing Corticosteroid Activity
The determination of glucocorticoid and mineralocorticoid activity involves a combination of in vitro and in vivo assays. These protocols are designed to quantify receptor binding, transcriptional activation, and physiological responses.
In Vitro Assays
This assay quantifies the affinity of a test compound (e.g., this compound) for the GR or MR by measuring its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Preparation of Receptor Source: Utilize purified recombinant GR or MR, or cytosol extracts from tissues known to express high levels of these receptors (e.g., rat thymus for GR, rat kidney for MR).
-
Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as filtration through glass fiber filters or charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
This cell-based assay measures the ability of a compound to activate transcription through the GR or MR.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or HeLa) and transiently or stably transfect them with two plasmids:
-
An expression vector for the human GR or MR.
-
A reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs) or mineralocorticoid response elements (MREs).
-
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Assays
In vivo studies are essential to confirm the physiological effects of the glucocorticoid and mineralocorticoid activities observed in vitro.
This classic assay measures the glucocorticoid-induced deposition of glycogen (B147801) in the liver of adrenalectomized rats.
Protocol Outline:
-
Animal Preparation: Use adrenalectomized male rats to eliminate endogenous corticosteroid production.
-
Compound Administration: Administer graded doses of this compound subcutaneously or intramuscularly.
-
Liver Glycogen Measurement: After a set period, euthanize the animals, excise the livers, and measure the glycogen content using a colorimetric method.
-
Data Analysis: Compare the glycogen deposition induced by this compound to that of a reference glucocorticoid (e.g., hydrocortisone) to determine its relative potency.
This assay evaluates the effect of a compound on urinary electrolyte excretion in adrenalectomized rats.
Protocol Outline:
-
Animal Preparation: Use adrenalectomized male rats maintained on a fixed sodium and potassium intake.
-
Compound Administration: Administer this compound to the animals.
-
Urine Collection and Analysis: Collect urine over a specified period and measure the concentrations of sodium (Na⁺) and potassium (K⁺).
-
Data Analysis: A potent mineralocorticoid will cause a decrease in the urinary Na⁺/K⁺ ratio (i.e., increased sodium retention and potassium excretion). Compare the effects of this compound to a reference mineralocorticoid (e.g., aldosterone) to determine its relative potency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing the dual activities of this compound.
Caption: GR and MR signaling pathways activated by this compound.
Caption: Workflow for characterizing dual corticosteroid activity.
Conclusion
This compound is a potent corticosteroid with significant activity at both glucocorticoid and mineralocorticoid receptors. The quantitative data, though limited primarily to relative potencies, clearly indicates a pharmacological profile that requires careful consideration in clinical practice. Its strong glucocorticoid activity makes it an effective anti-inflammatory and metabolic agent, while its pronounced mineralocorticoid activity can lead to significant effects on electrolyte balance, namely hypokalemia. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel corticosteroids. A thorough understanding of this dual activity is essential for optimizing therapeutic outcomes and minimizing adverse effects in the development and application of such compounds. Further research to determine the precise receptor binding affinities of this compound for both GR and MR would provide a more complete picture of its molecular pharmacology.
Methodological & Application
Application Note & Protocol: Quantification of Isoflupredone Acetate in Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone (B118300) acetate (B1210297) is a potent corticosteroid with significant anti-inflammatory properties utilized in veterinary medicine. Accurate quantification of isoflupredone acetate in plasma is crucial for pharmacokinetic studies, dose-response assessments, and regulatory submissions. This application note provides a detailed protocol for a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in plasma samples. The method described herein is intended to provide a framework for researchers to establish and validate a quantitative assay for this compound in a laboratory setting. While many recent studies have employed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, a well-validated HPLC-UV method can offer a cost-effective and accessible alternative for various research applications.[1][2][3]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Prednisone or other suitable corticosteroid
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid or acetic acid
-
Phosphate buffer
-
Plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions are a recommended starting point and may require optimization.
| Parameter | Recommended Condition |
| HPLC System | Waters Alliance e2695 or equivalent |
| Detector | UV-Vis Detector (e.g., Waters 2998 PDA) |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 50:50, v/v) with 0.1% formic acid (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 240 nm or 254 nm |
| Run Time | Approximately 10-15 minutes |
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations for the calibration curve.
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into drug-free plasma to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration curve standards.
Plasma Sample Preparation Protocol
-
Thaw frozen plasma samples at room temperature.
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol into a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Method Validation
The developed method should be validated according to standard guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 10 - 1000 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 15 | < 15 | 85 - 115 |
| Medium | 300 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 30 | > 80 |
| Medium | 300 | > 80 |
| High | 800 | > 80 |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | ~5 |
| LOQ | ~10 |
Data Presentation and Analysis
The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.
Conclusion
This application note details a comprehensive HPLC-UV method for the quantification of this compound in plasma. The protocol includes sample preparation, chromatographic conditions, and key validation parameters. This method is suitable for pharmacokinetic studies and other research applications requiring the accurate determination of this compound concentrations in biological matrices. While LC-MS/MS methods offer higher sensitivity, this HPLC-UV method provides a reliable and cost-effective alternative.[4][5] It is recommended that each laboratory independently validates this method to ensure it meets the specific requirements of their intended application.
References
- 1. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of intra-articular isoflupredone following administration to horses with lipopolysaccharide-induced synovitis [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of intra-articular isoflupredone following administration to horses with lipopolysaccharide-induced synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application Note: Analysis of Isoflupredone Acetate Residues in Milk by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone (B118300) acetate (B1210297) is a potent corticosteroid used in veterinary medicine for its anti-inflammatory and gluconeogenic effects in cattle.[1] Its use in lactating dairy cows necessitates sensitive and reliable analytical methods to monitor for potential residues in milk, ensuring food safety. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of isoflupredone acetate residues in bovine milk. The method is characterized by its simple extraction procedure and high sensitivity, making it suitable for routine monitoring and regulatory compliance.
Experimental Protocol
This protocol is based on a validated method for the determination of this compound in milk.[2][3]
Sample Preparation
The sample preparation involves a straightforward liquid-liquid extraction and purification process designed to efficiently extract this compound from the complex milk matrix while minimizing interferences.[2]
-
Extraction:
-
Weigh 2 g of a homogenized milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Vortex mix and shake for 30 minutes.
-
To precipitate fat, freeze the samples at -20°C for at least 6 hours.[4]
-
-
Purification:
-
Centrifuge the samples after freezing.
-
Transfer the ethyl acetate supernatant to a new tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a solution of acetonitrile (B52724) and water.[2][4]
-
Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific precursor and product ions for this compound should be selected for quantification and confirmation. These are determined by direct infusion of a standard solution.
-
Collision Energy and Cone Voltage: These parameters need to be optimized for the specific instrument to achieve maximum sensitivity for the target analyte.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method for the analysis of this compound in milk.[2][3]
| Parameter | Value |
| Linearity (r²) | ≥0.9873 |
| Limit of Quantification (LOQ) | 2 ng/g (ppb) |
| Recovery | 72.58 - 114.56% |
| Precision (RSD) | < 15.14% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in milk.
References
- 1. zoetisus.com [zoetisus.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of bupivacaine hydrochloride and this compound residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiresidue analysis of glucocorticoids in milk by LC-MS/MS with low-temperature purification and dispersive solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust In Vitro Model for Screening the Anti-Inflammatory Activity of Isoflupredone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone (B118300) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory properties.[1][2] Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the transactivation of anti-inflammatory genes.[3] This mechanism effectively inhibits the production of key inflammatory mediators including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO).[1][4] To facilitate the screening and characterization of isoflupredone acetate and other potential anti-inflammatory compounds, a reliable and reproducible in vitro model is essential.
This application note provides a detailed protocol for establishing an in vitro anti-inflammatory screening model using the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, provides a robust and well-characterized model of inflammation.[5][6][7] The described assays will quantify the inhibitory effects of this compound on the production of pro-inflammatory cytokines (TNF-α) and nitric oxide, as well as its impact on the NF-κB signaling pathway.
Signaling Pathway: Glucocorticoid Anti-Inflammatory Action
Caption: Glucocorticoid-mediated anti-inflammatory signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| RAW 264.7 Cell Line | ATCC | TIB-71 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| This compound | Cayman Chemical | 17654 |
| Dexamethasone (B1670325) (Positive Control) | Sigma-Aldrich | D4902 |
| Griess Reagent System | Promega | G2930 |
| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |
| NF-κB Reporter Assay System | Promega | E8491 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days by scraping, ensuring they do not exceed 80% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[8][9]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone (positive control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive inflammatory control).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.[10]
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
TNF-α Quantification (ELISA)
This protocol quantifies the amount of TNF-α secreted into the cell culture medium.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.[5][11]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, add supernatants to wells pre-coated with a TNF-α capture antibody.
-
Incubate, wash, and then add a detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the TNF-α concentration based on a standard curve.
NF-κB Activation Assay (Reporter Gene Assay)
This assay measures the transcriptional activity of NF-κB.
-
Co-transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.[10]
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[10]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Data Presentation
The quantitative data from the assays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Table 2: Inhibition of Nitric Oxide Production by this compound
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |
| Control (No LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + Isoflupredone (0.1 nM) | ||
| LPS + Isoflupredone (1 nM) | ||
| LPS + Isoflupredone (10 nM) | ||
| LPS + Isoflupredone (100 nM) | ||
| LPS + Dexamethasone (100 nM) |
Table 3: Inhibition of TNF-α Production by this compound
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Control (No LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + Isoflupredone (0.1 nM) | ||
| LPS + Isoflupredone (1 nM) | ||
| LPS + Isoflupredone (10 nM) | ||
| LPS + Isoflupredone (100 nM) | ||
| LPS + Dexamethasone (100 nM) |
Table 4: Inhibition of NF-κB Transcriptional Activity by this compound
| Treatment | Relative Luciferase Units (RLU) (Mean ± SD) | % Inhibition |
| Control (No LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + Isoflupredone (0.1 nM) | ||
| LPS + Isoflupredone (1 nM) | ||
| LPS + Isoflupredone (10 nM) | ||
| LPS + Isoflupredone (100 nM) | ||
| LPS + BAY 11-7082 (10 µM) |
Conclusion
The in vitro model described in this application note provides a comprehensive and robust platform for screening the anti-inflammatory properties of this compound. By utilizing a combination of assays that measure key inflammatory mediators and signaling pathways, researchers can obtain reliable and reproducible data to characterize the potency and mechanism of action of novel anti-inflammatory compounds. The detailed protocols and data presentation formats are designed to ensure consistency and facilitate the comparison of results across different experiments and laboratories.
References
- 1. Buy this compound | 338-98-7 | >98% [smolecule.com]
- 2. Isoflupredone - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eaglebio.com [eaglebio.com]
- 10. benchchem.com [benchchem.com]
- 11. Macrophage Inflammatory Assay [bio-protocol.org]
Application Notes and Protocols for Equine Pharmacokinetic Studies of Isoflupredone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of isoflupredone (B118300) acetate (B1210297) in horses following various administration routes. Detailed experimental protocols derived from published studies are included to facilitate the design and execution of future research in this area.
Introduction
Isoflupredone acetate is a potent corticosteroid used in equine medicine for its anti-inflammatory effects. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This document summarizes key pharmacokinetic data from studies investigating intramuscular, intra-articular, and subcutaneous administration of this compound in horses and provides detailed procedural guidelines for conducting similar studies. Pharmacokinetic data for intravenous and oral administration routes were not available in the reviewed scientific literature.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the mean pharmacokinetic parameters of isoflupredone (the active metabolite of this compound) in horses following different administration routes.
Table 1: Pharmacokinetic Parameters of Isoflupredone Following Intramuscular (IM) Administration in Horses
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (hours) | Study Subjects | Reference |
| 20 | 1.55 ± 0.43 | 3.50 (median) | 39.6 ± 22.1 | 12 horses | [1][2] |
| 20 | ~1.5 | ~12 | Not Reported | 8 horses | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Pharmacokinetic Parameters of Isoflupredone Following Intra-Articular (IA) Administration in Horses
| Dose (mg) | Joint | Cmax (ng/mL) | Tmax (hours) | Plasma Beta Half-life (hours) | Study Subjects | Reference |
| 8 | Antebrachiocarpal | 1.76 ± 0.526 | 4.0 ± 1.31 | 24.2 | 12 Thoroughbred horses | [4][5] |
| 8 (LPS-induced synovitis) | Antebrachiocarpal | 2.45 ± 0.61 | 2.5 ± 0.75 | Not Reported | 16 horses | [6][7][8] |
| 20 | Metacarpophalangeal | Not Reported | ~6 | Not Reported | 8 horses | [3] |
LPS: Lipopolysaccharide. The presence of inflammation may alter pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters of Isoflupredone Following Subcutaneous (SC) Administration in Horses
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (hours) | Study Subjects | Reference |
| 10 | Palmar aspect of forelimb | Not Reported | ~4 | Not Reported | 6 horses |
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic studies of this compound in horses, based on methodologies reported in the cited literature.
Drug Administration Protocols
a) Intramuscular (IM) Injection
-
Objective: To administer a precise dose of this compound deep into a large muscle mass for systemic absorption.
-
Materials:
-
Sterile this compound suspension (e.g., Predef® 2X).
-
Sterile syringes (appropriate volume for the dose).
-
Sterile needles (18-20 gauge, 1.5-inch for adult horses).
-
Alcohol swabs.
-
Disposable gloves.
-
-
Procedure:
-
Restrain the horse appropriately. A competent handler should hold the horse.
-
Select a suitable injection site. The most common sites are the lateral neck muscles, pectoral muscles, or gluteal muscles. Rotate injection sites if multiple injections are required.
-
Prepare the injection site by cleaning it with an alcohol swab.
-
Withdraw the calculated dose of this compound into the syringe.
-
Insert the needle perpendicular to the skin, deep into the muscle, up to the hub.
-
Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and redirect the needle.
-
Inject the medication at a steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Record the time and location of the injection.
-
b) Intra-Articular (IA) Injection
-
Objective: To deliver this compound directly into the synovial space of a joint. This procedure should be performed by a qualified veterinarian using strict aseptic technique.
-
Materials:
-
Sterile this compound suspension.
-
Sterile syringes and needles (20-22 gauge).
-
Clippers.
-
Antiseptic scrub (e.g., chlorhexidine (B1668724) or povidone-iodine).
-
Sterile gloves.
-
Sterile drape.
-
-
Procedure:
-
Sedate the horse if necessary.
-
Clip the hair over the selected joint (e.g., antebrachiocarpal, metacarpophalangeal).
-
Perform a sterile surgical scrub of the injection site.
-
The veterinarian, wearing sterile gloves, will palpate the joint landmarks to identify the precise injection location.
-
A sterile needle is inserted into the joint space. A small amount of synovial fluid may be aspirated to confirm correct placement.
-
The syringe containing the this compound is attached to the needle, and the medication is injected into the joint.
-
The needle is withdrawn, and a sterile bandage may be applied.
-
The horse's exercise should be restricted as per veterinary recommendation.
-
Sample Collection and Processing Protocol
-
Objective: To collect serial blood samples for the determination of plasma drug concentrations over time.
-
Materials:
-
Catheter (14-16 gauge) for jugular vein placement.
-
Heparinized saline for catheter flushing.
-
Vacutainer tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge.
-
Cryovials for plasma storage.
-
-
Procedure:
-
Place an intravenous catheter in the jugular vein for ease of repeated blood sampling.
-
Collect a pre-administration (time 0) blood sample.
-
Administer this compound via the chosen route.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, 216, 312, and 360 hours post-administration).[1][2]
-
After each sample collection, flush the catheter with heparinized saline to maintain patency.
-
Immediately after collection, gently invert the blood tubes to mix with the anticoagulant.
-
Centrifuge the blood samples (e.g., at 1500-2000 x g for 10-15 minutes) to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To accurately quantify the concentration of isoflupredone in equine plasma samples.
-
General Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant, containing the drug, is then further processed, often by solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
An aliquot of the extracted sample is injected into the LC-MS/MS system.
-
The drug is separated from other plasma components on a chromatographic column (e.g., a C18 column).
-
The mass spectrometer is set to detect and quantify isoflupredone and an internal standard using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of isoflupredone in blank equine plasma.
-
The concentration of isoflupredone in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for a typical equine pharmacokinetic study of this compound.
References
- 1. erskinedvm.com [erskinedvm.com]
- 2. How To Give An Intra-Muscular (IM) Injection — Rideau-St. Lawrence Veterinary Services [rideauvet.com]
- 3. Pharmacokinetics and pharmacodynamics of intra-articular isoflupredone following administration to horses with lipopolysaccharide-induced synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Administer Injections into Muscle (IM) of Horses [rvc.ac.uk]
- 5. clearylakevets.com [clearylakevets.com]
- 6. arlingtonequine.com [arlingtonequine.com]
- 7. vetlexicon.com [vetlexicon.com]
- 8. madbarn.com [madbarn.com]
Application Notes and Protocols for Dose-Response Studies of Isoflupredone Acetate in Bovine Respiratory Disease (BRD) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the experimental design and findings from studies evaluating the dose-response of isoflupredone (B118300) acetate (B1210297) as an ancillary therapy for Bovine Respiratory Disease (BRD). The information is intended to guide researchers in designing and interpreting similar studies.
Introduction
Bovine Respiratory Disease is a significant cause of economic loss in the beef cattle industry, leading to treatment costs, reduced performance, and mortality.[1] Isoflupredone acetate, a corticosteroid, has been explored as an adjunctive therapy to antibiotics for BRD to mitigate the inflammatory response associated with the disease. The following sections summarize key quantitative data and experimental protocols from pertinent studies.
Data Presentation
Table 1: Clinical Efficacy of this compound in an Experimental Mannheimia haemolytica Bronchopneumonia Model
| Treatment Group | Dosage of this compound | Dosage of Oxytetracycline (B609801) | Key Findings |
| Control | None | None | Underwent sham experimental challenge. |
| No Treatment (NTX) | None | None | Experienced reductions in dry-matter intake and average daily gain (ADG).[1] |
| Oxytetracycline Only (OXY) | None | 20 mg/kg, SC, on post-challenge days 1 and 4 | Did not prevent reductions in feed intake and ADG during the first week post-infection.[1] |
| Oxytetracycline + this compound (OXY-ISO) | 0.05 mg/kg, IM, on post-challenge days 2 and 4 | 20 mg/kg, SC, on post-challenge days 1 and 4 | Prevented reductions in feed intake and ADG during the first week and resulted in faster clinical improvement.[1] |
Table 2: Ancillary Therapy with this compound for BRD in High-Risk Stocker Calves
| Treatment Group | Dosage of this compound | Dosage of Florfenicol (B1672845) | Key Findings |
| Florfenicol Only | None | 6 mL/45.4 kg | Control group for antibiotic treatment.[2] |
| Florfenicol + this compound | Not specified | 6 mL/45.4 kg | No significant difference in medical cost or rectal temperature at recheck 48 hours post-treatment.[3][4][5] Tended to have greater ADG between days 14 and 28 of the study.[3][4][5] No positive effect on overall ADG or medical costs.[3][4][5] |
Experimental Protocols
Protocol 1: Experimental Induction of Mannheimia haemolytica Bronchopneumonia
This protocol is based on the methodology described by Hewson et al. (2011).[1][6]
Objective: To evaluate the clinical efficacy of this compound in combination with oxytetracycline in an experimental BRD model.
Animals: 96 weanling heifers.[1][6]
Procedure:
-
Disease Induction: Bronchopneumonia was induced by intrabronchial infusion of Mannheimia haemolytica.[1][6]
-
Control Group: A control group underwent a sham procedure without bacterial infusion.[1][6]
-
Treatment Groups:
-
No Treatment (NTX): Infected heifers received no treatment.
-
Oxytetracycline Only (OXY): Infected heifers were treated with oxytetracycline at a dose of 20 mg/kg, administered subcutaneously on post-challenge days 1 and 4.[1]
-
Oxytetracycline + this compound (OXY-ISO): Infected heifers were treated with oxytetracycline (20 mg/kg, SC, on days 1 and 4) and this compound (0.05 mg/kg, IM, on days 2 and 4).[1]
-
-
Monitoring: Clinical variables were recorded daily for 7 days following disease induction. Feedlot performance indices were measured over a 12-week period.[1][6]
Protocol 2: Evaluation of this compound as Ancillary Therapy in a Field Setting
This protocol is based on the methodology described by Crews et al. (2014).[3][4][5]
Objective: To evaluate the use of this compound as an ancillary therapy for BRD in high-risk stocker calves.[3][4][5]
Animals: 192 crossbred male beef calves.[3][4][5]
Procedure:
-
Observation: Calves were observed daily for signs of respiratory illness.[3][4][5]
-
Treatment Criteria: Antibiotic treatment was administered if calves displayed signs of respiratory illness and had a rectal temperature ≥ 40 °C.[3][4][5]
-
Treatment Groups: Calves requiring antibiotic treatment (n=72) were randomly assigned to one of two groups:[4][5]
-
Efficacy Determination: Treatment efficacy was determined by rechecking the rectal temperature of treated cattle 48 hours post-treatment.[3][4][5]
-
Data Collection: Blood was collected at treatment and recheck for a complete blood count. Body weights were recorded on days 0, 14, 28, 45, and 46.[3][4][5]
Visualizations
Caption: Experimental workflow for the M. haemolytica challenge study.
Caption: Workflow for the ancillary therapy field study.
Manufacturer's Recommended Dosage
For general use in cattle, the manufacturer of Predef® 2X (this compound injectable suspension) recommends a usual intramuscular dose of 10 to 20 mg, depending on the size of the animal and the severity of the condition. This dose may be repeated in 12 to 24 hours if indicated.[7]
Conclusion
The available research suggests that this compound, when used as an ancillary therapy for BRD, may offer benefits in the acute phase of the disease by improving clinical signs and preventing reductions in feed intake and average daily gain.[1] However, its impact on overall performance and medical costs in a field setting may not be significant.[3][4][5] The optimal dose and treatment regimen for this compound in BRD require further investigation. Researchers should consider the specific BRD model, the timing of administration, and the primary outcome measures when designing future dose-response studies.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. scribd.com [scribd.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. "this compound as ancillary therapy for bovine respiratory dise" by Claire E. Crews [scholarworks.uark.edu]
- 5. "this compound as ancillary therapy for bovine respiratory dise" by Claire Crews, Jeremy Powell et al. [scholarworks.uark.edu]
- 6. Impact of this compound treatment on clinical signs and weight gain in weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zoetisus.com [zoetisus.com]
Application Notes and Protocols for the Use of Isoflupredone Acetate in Treating Ketosis in Dairy Cattle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research on isoflupredone (B118300) acetate (B1210297) for the treatment of ketosis in dairy cattle. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes relevant biological pathways and workflows.
Introduction
Ketosis is a common metabolic disorder in high-producing dairy cows, particularly during early lactation. It is characterized by elevated levels of ketone bodies in the blood, urine, and milk, stemming from a negative energy balance. Isoflupredone acetate, a potent glucocorticoid, is utilized in therapeutic protocols to manage ketosis. Its primary mechanism of action involves stimulating gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, thereby addressing the underlying hypoglycemia associated with ketosis.
Mechanism of Action
Glucocorticoids like this compound play a crucial role in energy metabolism. In the context of ketosis, this compound primarily acts on the liver to enhance gluconeogenesis. It achieves this by promoting the breakdown of muscle protein into amino acids, which then serve as precursors for glucose synthesis in the liver.[1] This elevation in blood glucose helps to reduce the reliance on fat mobilization for energy, consequently lowering the production of ketone bodies. Additionally, glucocorticoids can decrease glucose utilization by peripheral tissues, further contributing to increased blood glucose levels.[2] Some studies also suggest that glucocorticoids may decrease milk production, thereby reducing the cow's overall energy demand.[1]
Caption: Signaling pathway of this compound in bovine ketosis.
Quantitative Data from Efficacy Studies
The following tables summarize quantitative data from various studies investigating the efficacy of this compound in treating ketosis in dairy cattle.
Table 1: Comparative Efficacy of Different Therapeutic Protocols for Ketosis
| Treatment Group | Therapeutic Protocol | Mean Recovery Time (days ± SD) | Reference |
| Group 1 | 25% Dextrose (IV) + Gluconeogenic precursors with B-complex vitamins (oral) | 3.3 ± 0.26 | [3][4] |
| Group 2 | 25% Dextrose (IV) + Insulin (B600854) (subcutaneous) | 2.6 ± 0.16 | [3][4] |
| Group 3 | Liquid glucose + Sodium bicarbonate (oral) | 3.9 ± 0.23 | [3][4] |
| Group 4 | 25% Dextrose (IV) + 5ml this compound (IM) | 2.3 ± 0.26 | [3][4] |
Table 2: Effects of this compound on Blood Parameters and Subclinical Ketosis
| Treatment Group | Serum Beta-hydroxybutyrate (BHBA) 1 week post-treatment | Serum Nonesterified Fatty Acids (NEFA) 1 week post-treatment | Serum Glucose 1 week post-treatment | Increased Risk of Subclinical Ketosis 1 week post-treatment (Odds Ratio) | Reference |
| This compound (20 mg IM) | Higher than control | Higher than control | No significant difference from control | 1.59 | [5][6] |
| This compound (20 mg IM) + Insulin (100 units) | Higher than control | Higher than control | Lower than control | 1.72 | [5][6] |
| Control (Sterile water) | Baseline | Baseline | Baseline | 1.00 | [5][6] |
Note: While some studies show a faster recovery time with this compound, others indicate it may increase the risk of subclinical ketosis.[5][6] The use of glucocorticoids in treating ketosis remains a topic of discussion among professionals.[5][6]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research.
Protocol 1: Comparative Efficacy of Therapeutic Protocols for Ketosis
-
Objective: To compare the efficacy of four different therapeutic protocols for treating clinical ketosis in dairy cows.
-
Animal Selection: Sixty-four dairy cows diagnosed with clinical ketosis were randomly divided into four equal groups. Diagnosis was based on clinical signs (e.g., sweetish odor in breath and milk, reduced appetite) and confirmed by positive Rothera's test for ketone bodies in urine and milk.[3]
-
Treatment Regimens:
-
Group 1: Received two pints of 25% dextrose intravenously and 100 ml of gluconeogenic precursors fortified with B-complex vitamins orally twice a day for four days.[3][4]
-
Group 2: Received two pints of 25% dextrose intravenously and 200 IU of insulin subcutaneously for two days.[3][4]
-
Group 3: Received liquid glucose and sodium bicarbonate orally for four days.[3][4]
-
Group 4: Received two pints of 25% dextrose intravenously and 5 ml of this compound intramuscularly for three days.[3][4]
-
-
Data Collection and Analysis:
-
Clinical recovery was monitored daily.
-
The primary endpoint was the time to recovery.
-
Data were statistically analyzed to compare the mean recovery times between the groups.
-
Protocol 2: Effects of this compound on Energy Metabolism
-
Objective: To investigate the effects of this compound, with and without insulin, on the energy metabolism of dairy cows in early lactation.
-
Animal Selection: A large-scale, double-blind, randomized clinical trial involving 1,162 Holstein cows and first-lactation heifers from 24 dairy farms.[5][6]
-
Treatment Regimens (administered between parturition and 8 days in milk):
-
Data Collection and Analysis:
-
Blood samples were collected at the time of treatment and at 1 and 2 weeks post-treatment.
-
Serum was analyzed for beta-hydroxybutyrate (BHBA), nonesterified fatty acids (NEFA), glucose, and other electrolytes.[5][6]
-
Body condition scores were assigned at enrollment.
-
Data were analyzed using a repeated-measures mixed model to account for various factors.
-
The effect of treatment on the incidence of subclinical ketosis was evaluated using a logistic regression model.[5][6]
-
Caption: Experimental workflow for comparative efficacy study.
Potential Side Effects and Considerations
While this compound can be an effective component of ketosis treatment, it is important to be aware of potential side effects. The administration of corticosteroids has been associated with bovine hypokalemia ketosis syndrome (BHKS), which is characterized by severe hypokalemia (low potassium levels).[2] Repeated injections of this compound may lead to clinical hypokalemia.[1] Therefore, monitoring serum potassium levels in treated animals is advisable. Furthermore, as glucocorticoids can be immunosuppressive, their use in cattle with concurrent infectious diseases should be approached with caution.[1]
Conclusion
This compound, when used in conjunction with other supportive therapies like intravenous dextrose, can lead to a faster recovery from clinical ketosis in dairy cattle. However, its use requires careful consideration due to potential side effects such as hypokalemia and an increased risk of subclinical ketosis. The decision to include this compound in a treatment protocol should be based on a thorough clinical evaluation of the individual animal and a clear understanding of the potential risks and benefits. Further research is warranted to optimize treatment protocols and to better understand the long-term effects of glucocorticoid use on the health and productivity of dairy cows.
References
- 1. dvm360.com [dvm360.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. ijvets.com [ijvets.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound with or without insulin on energy metabolism, reproduction, milk production, and health in dairy cows in early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Isoflupredone Acetate for the Management of Synovitis in Equine Joint Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone (B118300) acetate (B1210297) is a potent corticosteroid with significant glucocorticoid activity, making it a candidate for managing inflammatory conditions in equine athletes.[1] Its application in treating synovitis, a common cause of lameness and joint disease, is of particular interest. These application notes provide a comprehensive overview of the use of isoflupredone acetate in established equine synovitis models, focusing on its therapeutic effects and underlying mechanisms. This compound's glucocorticoid activity is reported to be approximately 10 times stronger than prednisolone.[1]
Mechanism of Action in Synovitis
Synovitis in equine joints is characterized by an inflammatory cascade involving pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] These cytokines trigger the production of downstream inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and matrix metalloproteinases (MMPs), which contribute to cartilage degradation and pain.[3][4]
This compound, as a corticosteroid, exerts its anti-inflammatory effects by:
-
Inhibiting Pro-inflammatory Gene Expression: It upregulates the expression of anti-inflammatory proteins like Annexin A1 (lipocortin) and downregulates the expression of pro-inflammatory genes such as IL-23A, MMP1, and MMP9.
-
Suppressing Inflammatory Mediators: It effectively reduces the production of key inflammatory molecules like PGE2, a critical mediator of pain and inflammation in joint disease.[5][6]
The anti-inflammatory effects of this compound on gene expression may have a prolonged duration, extending beyond the detection of the drug in plasma and synovial fluid.
Efficacy in Lipopolysaccharide (LPS)-Induced Synovitis Model
The intra-articular administration of lipopolysaccharide (LPS) is a well-established model for inducing acute synovitis in horses, characterized by lameness, joint effusion, and an influx of inflammatory cells into the synovial fluid.[7][8] Studies utilizing this model have demonstrated the efficacy of this compound in mitigating the signs of acute synovitis.
Key findings from a study involving intra-articular administration of 8 mg of this compound 12 hours after LPS-induced synovitis include:
-
Reduction in Joint Swelling: A significant decrease in joint circumference was observed in the this compound-treated group compared to the saline control group at 24 and 48 hours post-treatment.[2][4][7]
-
Improved Joint Mobility: Pain-free joint flexion was significantly improved in the treated group on day 4 post-treatment.[2][4][7]
These findings suggest that this compound provides short-term relief from the clinical signs of LPS-induced synovitis.[2][4]
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies and withdrawal times in performance horses. Following a single intra-articular dose of 8 mg in an inflamed joint, the maximum plasma concentration (Cmax) of isoflupredone was 2.45 ± 0.61 ng/mL, reached at a Tmax of 2.5 ± 0.75 hours.[2][4][7] The drug was generally undetectable in plasma and urine by 72 hours and in synovial fluid by 96 hours post-administration.[2][4][7] Inflammation appears to slightly alter the pharmacokinetics, with a higher Cmax and earlier Tmax observed in inflamed joints compared to non-inflamed joints.[2]
Data Presentation
Table 1: Pharmacokinetic Parameters of Isoflupredone (8 mg Intra-articular) in LPS-Induced Synovitis Model [2][4][7]
| Parameter | Value (Mean ± SD) |
| Maximum Plasma Concentration (Cmax) | 2.45 ± 0.61 ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 2.5 ± 0.75 hours |
| Detection Time in Plasma | < 72 hours |
| Detection Time in Urine | < 72 hours |
| Detection Time in Synovial Fluid | < 96 hours |
Table 2: Clinical Efficacy of this compound in LPS-Induced Synovitis Model [2][4][7]
| Clinical Parameter | Observation | Time Point |
| Joint Circumference | Significantly decreased compared to saline control | 24 and 48 hours post-treatment |
| Pain-Free Joint Flexion | Significantly different from saline control | Day 4 post-treatment |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Synovitis Model
This protocol outlines the induction of acute synovitis in an equine joint model.
Materials:
-
Healthy, mature horses with no signs of joint disease.
-
Lipopolysaccharide (LPS) from Escherichia coli.
-
Sterile saline solution (0.9%).
-
Clippers and surgical scrub solution.
-
Sterile syringes and needles.
-
Equipment for clinical assessment (e.g., measuring tape for joint circumference, goniometer for joint flexion).
Procedure:
-
Acclimatization: Allow horses to acclimate to the study environment.
-
Baseline Measurements: Record baseline clinical parameters, including joint circumference, maximum pain-free joint flexion angle, and lameness scores. Collect baseline synovial fluid and blood samples.
-
Joint Preparation: Aseptically prepare the target joint (e.g., middle carpal joint) by clipping the hair and performing a surgical scrub.
-
LPS Administration: Intra-articularly inject a validated dose of LPS (e.g., 0.25 ng) dissolved in sterile saline into the prepared joint.
-
Monitoring: Closely monitor the horses for the development of clinical signs of synovitis, which typically appear within 12 hours.[2] This includes increased lameness, joint effusion, and pain on flexion.
-
Post-Induction Measurements: At 12 hours post-LPS administration, repeat the clinical assessments and sample collections.
This compound Treatment Protocol
This protocol describes the administration of this compound following the induction of synovitis.
Materials:
-
This compound injectable suspension (2 mg/mL).
-
Sterile saline solution (0.9%) for the control group.
-
Sterile syringes and needles.
Procedure:
-
Treatment Allocation: Randomly assign horses to either the this compound treatment group or a saline control group.
-
Treatment Administration: At 12 hours post-LPS injection, aseptically administer a single intra-articular dose of 8 mg of this compound to the horses in the treatment group.[2][4][7] Administer an equivalent volume of sterile saline to the control group.
-
Post-Treatment Monitoring and Data Collection:
-
Collect blood and urine samples at regular intervals (e.g., up to 72 hours) to determine drug concentrations.[2][4][7]
-
Collect synovial fluid samples at various time points (e.g., up to 28 days) for drug concentration analysis and inflammatory marker assessment.[2][4][7]
-
Perform serial clinical assessments of joint circumference, pain-free joint flexion, and lameness at predetermined time points (e.g., daily for the first week, then weekly).[2][4][7]
-
-
Data Analysis: Analyze the collected data to compare the pharmacokinetic profiles and pharmacodynamic effects of this compound between the treatment and control groups.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in an LPS-induced equine synovitis model.
Caption: Simplified signaling pathway of LPS-induced synovitis and the inhibitory action of this compound.
References
- 1. Frontiers | Macrophage Activation in the Synovium of Healthy and Osteoarthritic Equine Joints [frontiersin.org]
- 2. Equine Cytokines: Immune Response, Inflammation, and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. Pro-inflammatory cytokines and structural biomarkers are effective to categorize osteoarthritis phenotype and progression in Standardbred racehorses over five years of racing career - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin for Equine Osteoarthritis: A Natural Approach to Joint Health|Stance Equitec [stanceequitec.com.au]
- 5. madbarn.com [madbarn.com]
- 6. Pro-inflammatory cytokines and structural biomarkers are effective to categorize osteoarthritis phenotype and progression in Standardbred racehorses over five years of racing career - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alterations of peripheral gene expression in response to lipopolysaccharide-induced synovitis as a model for inflammation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory mediators in equine synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effect of Isoflupredone Acetate on the Immune Response in Pigs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflupredone (B118300) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] While its use is documented in various animal species, detailed investigations into its specific effects on the porcine immune system are limited. These application notes provide a framework for researchers to investigate the immunomodulatory effects of isoflupredone acetate in pigs. The protocols and data presented are synthesized from studies on isoflupredone in other species and from research on the effects of other corticosteroids, such as dexamethasone (B1670325), in swine.[1][2]
Mechanism of Action
This compound, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression. The primary anti-inflammatory effects are mediated through the inhibition of phospholipase A2, which in turn blocks the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3]
Caption: Glucocorticoid signaling pathway of this compound.
Expected Immunological Effects
Based on studies with dexamethasone in pigs and isoflupredone in other species, the following immunological changes can be anticipated.[1][2][4]
Cellular Effects
| Immune Cell Population | Expected Effect of this compound | Rationale/Supporting Evidence |
| Lymphocytes | Decrease in peripheral blood (Lymphopenia) | Dexamethasone treatment in pigs has been shown to cause lymphocytopenia.[2] |
| Neutrophils | Increase in peripheral blood (Neutrophilia) | Studies in pigs have reported that dexamethasone can significantly increase neutrophil counts.[2] |
| Monocytes/Macrophages | Altered function and cytokine production | Corticosteroids are known to suppress the pro-inflammatory functions of macrophages.[4] |
Cytokine Modulation
| Cytokine | Expected Effect of this compound | Rationale/Supporting Evidence |
| Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) | Decrease in production | Dexamethasone treatment in pigs infected with porcine respiratory coronavirus (PRCV) led to a decrease in innate and Th1 cytokines.[4][5] |
| Th1 Cytokines (IFN-γ) | Decrease in production | Dexamethasone reduced the number of PRCV-stimulated IFN-γ secreting cells in pigs.[4] |
| Th2 Cytokines (IL-4, IL-10) | Potential for increased systemic levels | While decreased in bronchoalveolar lavage fluid, serum Th2 cytokine levels were higher after dexamethasone treatment in PRCV-infected pigs.[4] |
Experimental Protocols
The following protocols are designed to assess the key immunological parameters affected by this compound in pigs.
Experimental Design Workflow
Caption: Workflow for investigating this compound's immune effects.
Protocol 1: Complete Blood Count (CBC) and Differential
Objective: To determine the effect of this compound on circulating immune cell populations.
Materials:
-
Experimental pigs
-
This compound
-
Sterile saline (for control group)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Automated hematology analyzer
Procedure:
-
Animal Dosing: Administer this compound intramuscularly at the desired dosage. Administer an equivalent volume of sterile saline to the control group.
-
Blood Collection: Collect whole blood samples via jugular venipuncture at baseline (before treatment) and at specified time points post-treatment (e.g., 6, 24, 48, and 72 hours).
-
Analysis: Analyze the blood samples using an automated hematology analyzer to determine total white blood cell count, and differential counts for lymphocytes, neutrophils, monocytes, eosinophils, and basophils.
-
Data Interpretation: Compare the changes in cell counts between the isoflupredone-treated and control groups over time.
Protocol 2: Cytokine Profiling using ELISA
Objective: To measure the effect of this compound on the production of key pro- and anti-inflammatory cytokines.
Materials:
-
Blood collection tubes for serum separation
-
Centrifuge
-
Porcine-specific ELISA kits for TNF-α, IL-1β, IL-6, IFN-γ, and IL-10
-
Microplate reader
Procedure:
-
Serum Collection: Collect whole blood at baseline and at specified time points post-treatment. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,500 x g for 15 minutes to separate the serum.
-
Sample Storage: Store serum samples at -80°C until analysis.
-
ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions. This will typically involve adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve. Compare the cytokine levels between the treated and control groups.
Protocol 3: Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferative capacity of lymphocytes in response to mitogens.
Materials:
-
Heparinized blood collection tubes
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation
-
RPMI-1640 culture medium
-
Fetal bovine serum (FBS)
-
Mitogens (e.g., Concanavalin A [ConA] and Pokeweed Mitogen [PWM])
-
Cell proliferation reagent (e.g., WST-1 or BrdU)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with FBS and antibiotics) and seed them into a 96-well plate at a concentration of 2 x 10^5 cells/well.
-
Mitogen Stimulation: Add ConA or PWM to the appropriate wells to stimulate lymphocyte proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the stimulation index (SI) for each sample (SI = absorbance of stimulated cells / absorbance of unstimulated cells). Compare the SI between the isoflupredone-treated and control groups.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the immunomodulatory effects of this compound in pigs. By systematically evaluating changes in immune cell populations, cytokine profiles, and lymphocyte function, researchers can gain valuable insights into the pharmacodynamics of this corticosteroid in a key agricultural species. It is important to note that while parallels can be drawn from studies on other corticosteroids, direct investigation is crucial to fully characterize the specific effects of this compound in swine.
References
- 1. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytokine responses in porcine respiratory coronavirus-infected pigs treated with corticosteroids as a model for severe acute respiratory syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoflupredone Acetate as an Adjunct Therapy in Experimental Bovine Mastitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastitis, an inflammation of the mammary gland, remains one of the most significant economic and animal welfare concerns in the dairy industry. The inflammatory response, while a natural defense mechanism, can lead to decreased milk production, altered milk composition, and systemic illness in cows. Corticosteroids, such as isoflupredone (B118300) acetate (B1210297), are potent anti-inflammatory drugs that have been explored for their potential to mitigate the detrimental effects of inflammation in mastitis. These application notes provide a comprehensive overview of the use of isoflupredone acetate in experimental bovine mastitis, summarizing key quantitative data and detailing experimental protocols from published research. The information is intended to guide researchers in designing and interpreting studies on anti-inflammatory therapies for bovine mastitis.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the intracellular glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates the expression of genes involved in the inflammatory cascade. The primary mechanisms include:
-
Transrepression: The activated GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2][3] This interference prevents the transcription of genes encoding for cytokines, chemokines, and other inflammatory mediators.
-
Transactivation: The GR complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.
-
Upregulation of IκBα: Glucocorticoids can increase the synthesis of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm, preventing its activation and translocation to the nucleus.[4]
Data Presentation: Endotoxin-Induced Mastitis Model
The majority of published research on this compound in experimental bovine mastitis has utilized an endotoxin-induced model. In these studies, mastitis is induced by the intramammary infusion of purified lipopolysaccharide (LPS) from Escherichia coli. The following tables summarize the quantitative data from key studies where this compound was administered intravenously at a dose of 20 mg per cow after the development of clinical signs.
Table 1: Effect of this compound on Clinical Parameters in Cows with Endotoxin-Induced Mastitis
| Parameter | Control (Mastitis, No Treatment) | This compound (20 mg IV) | Outcome | Citations |
| Rectal Temperature (°C) | Elevated post-endotoxin | No significant difference from control | No significant effect on fever reduction | [5][6] |
| Heart Rate (beats/min) | Elevated post-endotoxin | Significantly lower than control | Reduces tachycardia associated with endotoxemia | [5] |
| Rumen Motility (contractions/min) | Decreased post-endotoxin | No significant difference from control | Does not improve rumen function | [5][6] |
| Mammary Gland Swelling | Increased post-endotoxin | No significant difference from control | No reduction in local inflammation | [5] |
Table 2: Effect of this compound on Production and Milk Parameters in Cows with Endotoxin-Induced Mastitis
| Parameter | Control (Mastitis, No Treatment) | This compound (20 mg IV) | Outcome | Citations |
| Milk Production | Significantly decreased post-endotoxin | No statistically significant difference from control | Does not ameliorate milk production loss | [5][6][7] |
| Somatic Cell Count (SCC) | Significantly increased post-endotoxin | No significant difference from control | Does not mitigate the influx of somatic cells | [8] |
Experimental Protocols
Endotoxin-Induced Mastitis Model
This protocol is a synthesis of methodologies reported in the literature, primarily from studies by Wagner and Apley.
Objective: To induce a transient, localized inflammatory response in the bovine mammary gland that mimics the early stages of Gram-negative mastitis.
Materials:
-
Lactating Holstein cows, clinically healthy and free of mastitis.
-
Purified E. coli lipopolysaccharide (LPS).
-
Sterile saline solution.
-
Teat cannulas.
-
Antiseptic teat dip and wipes.
-
Blood collection tubes.
-
Milk collection vials.
Procedure:
-
Animal Selection and Acclimation: Select healthy, multiparous lactating cows. House them in individual stalls for acclimatization and to facilitate intensive monitoring.
-
Baseline Data Collection: For several days prior to the experiment, collect baseline data on milk production, rectal temperature, heart rate, and rumen motility.
-
Induction of Mastitis:
-
Aseptically prepare one quarter of the udder.
-
Infuse a solution of E. coli LPS (typically 0.1 mg) in sterile saline into the selected quarter via a teat cannula.
-
-
Monitoring:
-
Record clinical parameters (rectal temperature, heart rate, rumen motility) and assess mammary gland swelling at regular intervals (e.g., hourly) for at least 14 hours post-infusion.
-
Collect milk samples for somatic cell count and other analyses at pre-determined time points.
-
Monitor milk production for several days before and after induction.
-
References
- 1. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Item - Glucocorticoid receptor cross-talk with NF-kappaB and AP-1 : functional role and mechanisms - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of this compound in an endotoxin-induced mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of this compound in an endotoxin-induced mastitis model. | Semantic Scholar [semanticscholar.org]
- 8. Case report: Use of compounded antibiotics for treatment of mastitis | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
Application of Isoflupredone Acetate in Equine Recurrent Airway Obstruction Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Equine Recurrent Airway Obstruction (RAO), commonly known as "heaves," is a chronic, performance-limiting allergic respiratory disease in horses, analogous to asthma in humans.[1] It is characterized by airway inflammation, bronchoconstriction, and excessive mucus production, typically triggered by exposure to organic dusts from hay and straw.[1][2] Corticosteroids are the cornerstone of therapeutic intervention for RAO due to their potent anti-inflammatory properties.[3][4][5] Isoflupredone (B118300) acetate (B1210297), a synthetic glucocorticoid, has demonstrated efficacy in the management of RAO, making it a subject of interest in equine respiratory research.[6][7][8] Its glucocorticoid activity is noted to be approximately 10 times that of prednisolone (B192156) and 50 times that of hydrocortisone.[9]
These application notes provide a comprehensive overview of the use of isoflupredone acetate in RAO research, detailing its mechanism of action, experimental protocols, and relevant quantitative data. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential and physiological effects of this compound.
Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its action as a glucocorticoid receptor (GR) agonist. The binding of this compound to the cytosolic GR triggers a cascade of molecular events that modulate the expression of inflammatory genes.
The activated GR-ligand complex translocates to the nucleus, where it can influence gene expression in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This repression leads to a decreased expression of pro-inflammatory cytokines, chemokines, and enzymes like 5-lipoxygenase, which is involved in the synthesis of leukotrienes, potent bronchoconstrictors.[2][7]
A notable characteristic of this compound is its mineralocorticoid activity, which can lead to side effects such as hypokalemia (low serum potassium).[3][4][10]
Figure 1: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the use of this compound in horses with RAO.
Table 1: Dosing and Efficacy in a Comparative Study
| Parameter | This compound | Dexamethasone (B1670325) (Comparator) | Reference |
| Dosage | 0.03 mg/kg | 0.04 mg/kg | [3][4][10] |
| Route of Administration | Intramuscular (IM) | Intravenous (IV) | [3][4][10] |
| Frequency | Once daily (s.i.d.) | Once daily (s.i.d.) | [3][4][10] |
| Treatment Duration | 14 days | 14 days | [3][4][10] |
| Efficacy Outcome | Significant improvement in lung function | Significant improvement in lung function | [3][4][10] |
Table 2: Pharmacokinetic Parameters of Intramuscular this compound (Single 20 mg dose)
| Parameter | Value (Mean ± SD) | Median (Range) | Reference |
| Cmax (ng/mL) | 1.55 ± 0.43 | 1.49 (0.95–2.45) | [11] |
| Tmax (h) | 2.81 ± 1.78 | 3.50 (0.16–5.0) | [11] |
| Terminal Half-life (h) | 39.6 ± 22.1 | - | [11] |
Table 3: Noted Physiological Effects
| Parameter | Effect | Notes | Reference |
| Serum Potassium | Significant decrease (Hypokalemia) | A notable side effect due to mineralocorticoid activity.[3][4][10] | [3][4][10] |
| Endogenous Cortisol | Significant suppression | Expected effect of exogenous corticosteroid administration.[4][10][11] | [4][10][11] |
| ACTH Stimulation Response | Preserved | Indicates that the adrenal glands can still respond to stimulation despite cortisol suppression.[4][10] | [4][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in RAO research involving this compound.
Protocol 1: Comparative Efficacy Study in RAO-Affected Horses
This protocol is based on a parallel design study comparing this compound to dexamethasone.[3][4][10]
1. Animal Model:
-
Use mature horses with a documented history of RAO.
-
Confirm clinical signs of RAO (e.g., cough, increased respiratory effort) upon exposure to a dusty environment (e.g., stabling with hay and straw).
2. Experimental Design:
-
Acclimation/Control Period (14 days): House horses in a controlled environment that induces clinical signs of RAO. Collect baseline measurements.
-
Treatment Period (14 days):
-
Group 1 (n=6): Administer this compound (0.03 mg/kg, IM, s.i.d.).
-
Group 2 (n=6): Administer dexamethasone (0.04 mg/kg, IV, s.i.d.).
-
-
Wash-out Period (7 days): Cease treatment and continue monitoring.
3. Key Measurements:
-
Lung Function: Measure pulmonary resistance (RL) and elastance (EL) at baseline and on specified days during the treatment and wash-out periods (e.g., Days 3, 7, 14, 21).
-
Blood Analysis: Collect blood samples for serum cortisol, electrolytes (especially potassium), and complete blood count (CBC) at regular intervals.
-
ACTH Stimulation Test: Perform at baseline and at the end of the treatment period to assess adrenal function.
Figure 2: Workflow for a comparative study of this compound.
Protocol 2: Quantitative Lung Function Measurement
This protocol details the measurement of pulmonary resistance and elastance.[9][10]
1. Equipment:
-
Heated pneumotachograph (e.g., Fleisch No. 4) attached to a face mask.
-
Esophageal balloon catheter.
-
Differential pressure transducers.
-
Data acquisition system.
2. Procedure:
-
Perform measurements on unsedated horses to avoid confounding effects of sedatives on respiratory mechanics.
-
Place the face mask securely over the horse's muzzle.
-
Introduce the esophageal balloon catheter through the nares into the mid-esophagus to measure pleural pressure changes.
-
Record airflow (via the pneumotachograph) and transpulmonary pressure (the difference between esophageal and atmospheric pressure) for a series of breaths.
-
Calculate pulmonary resistance (RL) and dynamic elastance (EL) from the recorded data using specialized software. RL reflects airway caliber, while EL reflects the elastic recoil of the lungs and chest wall.
Protocol 3: Adrenal Function Assessment (ACTH Stimulation Test)
This protocol is for assessing the adrenal response after a course of corticosteroid treatment.[4][6][12]
1. Materials:
-
Cosyntropin (synthetic ACTH) or Thyrotropin-Releasing Hormone (TRH).
-
EDTA and serum separator tubes for blood collection.
-
Centrifuge.
2. Procedure (using TRH):
-
Baseline Sample: Collect a pre-stimulation blood sample into an EDTA tube for baseline ACTH measurement.
-
TRH Administration: Administer TRH intravenously (IV). A typical dose is 1.0 mg for horses >250 kg and 0.5 mg for horses and ponies <250 kg.[4][12]
-
Post-Stimulation Sample: Collect a second EDTA blood sample at exactly 10 minutes post-TRH injection. An optional 30-minute sample can also be taken.[4]
-
Sample Handling:
3. Analysis:
-
Measure ACTH concentrations in the plasma samples using a validated immunoassay.
-
Compare the post-stimulation ACTH levels to the baseline to determine the adrenal response.
Conclusion
This compound is an effective anti-inflammatory agent for the treatment of equine RAO, with an efficacy comparable to that of dexamethasone.[3][4][10] Its use in research settings requires careful monitoring of physiological parameters, particularly serum potassium, due to its mineralocorticoid effects.[3][4][10] The protocols outlined above provide a framework for conducting robust studies to further elucidate the therapeutic profile of this compound in the context of equine allergic airway disease. Future research could focus on dose-response relationships, long-term safety, and its effects on specific inflammatory pathways at the molecular level.
References
- 1. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 2. Veterinární medicína: Recurrent airway obstruction in horses - an allergic inflammation: a review [vetmed.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. Equine Pituitary Pars Intermedia Dysfunction / Cushing’s Testing | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenocorticotropic hormone stimulation tests in healthy foals from birth to 12 weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antechdiagnostics.com [antechdiagnostics.com]
- 8. Comparison of Flowmetric Plethysmography and Forced Oscillatory Mechanics to Measure Airway Hyperresponsiveness in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Equine Endocrine Testing | College of Veterinary Medicine at MSU [cvm.msu.edu]
Application Notes and Protocols for Studying Stress Physiology in Livestock Using Isoflupredone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isoflupredone (B118300) acetate (B1210297) in the study of stress physiology in livestock. Isoflupredone acetate, a potent corticosteroid, serves as a valuable tool for simulating and investigating the physiological responses to stress. Its distinct glucocorticoid and mineralocorticoid activities allow for in-depth analysis of the hypothalamic-pituitary-adrenal (HPA) axis and its downstream effects.
Introduction to this compound
This compound is a synthetic fluorinated corticosteroid with potent glucocorticoid and anti-inflammatory properties.[1][2] It is significantly more potent than endogenous cortisol and other commonly used corticosteroids.[2][3][4] Its mechanism of action involves binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in inflammation, metabolism, and the stress response.[1] Notably, this compound also possesses mineralocorticoid activity, which can lead to electrolyte imbalances, particularly hypokalemia, a factor to consider in experimental design.[4][5][6]
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data for the use of this compound in livestock research, compiled from various studies.
Table 1: Potency of this compound Compared to Other Corticosteroids
| Corticosteroid | Relative Glucocorticoid Activity (Rat Liver Glycogen Deposition Assay) |
| This compound | ~50 times that of hydrocortisone |
| This compound | ~67 times that of cortisone |
| This compound | ~10 times that of prednisolone |
| Dexamethasone (B1670325) | ~30 times more potent than endogenous cortisol[7] |
Table 2: Recommended Dosages of this compound for Experimental Use in Livestock
| Species | Indication/Use | Dosage | Route of Administration | Reference |
| Cattle | Systemic anti-inflammatory, supportive therapy for stress | 10 to 20 mg per animal | Intramuscular (IM) | [2][3] |
| Cattle | Ketosis treatment | 10 to 20 mg per animal | Intramuscular (IM) | [3] |
| Cattle | Experimentally induced Mannheimia haemolytica bronchopneumonia | 0.05 mg/kg | Intramuscular (IM) | [8] |
| Horses | Systemic anti-inflammatory | 5 to 20 mg per animal | Intramuscular (IM) | [3] |
| Horses | Recurrent Airway Obstruction ('heaves') | 0.03 mg/kg, once daily | Intramuscular (IM) | [9] |
| Sheep & Goat | General | 1 to 2 mg per 10 kg of body weight | Intramuscular (IM) | [2] |
Table 3: Key Physiological and Biochemical Effects of this compound Administration in Dairy Cows
| Parameter | Effect | Dosage and Administration | Study Details | Reference |
| Plasma Glucose | Significant increase | 20 mg IM (single or two doses 12 hours apart) | Healthy Holstein dairy cows, 5 days in milk | [10] |
| Plasma Potassium | Significant decrease | 20 mg IM (two doses 48 hours apart) | Healthy dairy cows, 20-25 days of lactation | [5][6] |
| Serum Beta-hydroxybutyrate | Increased 1 week post-treatment | 20 mg IM | Early lactation dairy cows | [11] |
| Serum Nonesterified fatty acids | Increased 1 week post-treatment | 20 mg IM | Early lactation dairy cows | [11] |
| Serum Calcium | Decreased 1 week post-treatment | 20 mg IM | Early lactation dairy cows | [11] |
| Neutrophil to Lymphocyte Ratio | Increased | Ancillary therapy for Bovine Respiratory Disease | High-risk stocker calves | [12] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound to study stress physiology are provided below.
Protocol for Simulating Acute Stress Response Using this compound
This protocol is designed to mimic the physiological effects of an acute stressor by administering a single dose of this compound.
Materials:
-
This compound injectable suspension (e.g., 2 mg/mL)
-
Sterile syringes and needles
-
Blood collection tubes (e.g., for serum or plasma)
-
Centrifuge
-
Equipment for analyzing blood parameters (glucose, cortisol, electrolytes, etc.)
-
Animal restraining facilities
Procedure:
-
Animal Selection and Acclimation: Select healthy livestock of the desired species, age, and sex. Acclimate the animals to the experimental housing and handling procedures for a minimum of 7 days to minimize baseline stress.
-
Baseline Sampling: Collect baseline blood samples (Time 0) from all animals prior to treatment. This is crucial for establishing a pre-treatment physiological state.
-
Treatment Administration: Administer a single intramuscular injection of this compound at the desired dose (refer to Table 2). For control animals, administer a placebo (e.g., sterile water or saline).[11]
-
Post-Treatment Sampling: Collect blood samples at predetermined time points post-injection (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). The sampling schedule should be designed to capture the expected peak and duration of the physiological response.
-
Sample Processing and Analysis: Process blood samples to obtain serum or plasma. Analyze for key stress biomarkers including, but not limited to, cortisol (to assess HPA axis suppression), glucose, non-esterified fatty acids (NEFAs), beta-hydroxybutyrate (BHBA), and electrolytes (especially potassium).
-
Data Analysis: Compare the changes in biomarker concentrations over time between the this compound-treated group and the control group using appropriate statistical methods.
Protocol for Adrenocorticotropic Hormone (ACTH) Challenge Test
The ACTH challenge test is used to assess the functional capacity of the adrenal cortex to produce cortisol. This can be performed following this compound administration to evaluate the degree of HPA axis suppression.
Materials:
-
Cosyntropin (B549272) (synthetic ACTH)
-
Sterile saline for reconstitution
-
Sterile syringes and needles
-
Blood collection tubes (for serum cortisol)
-
Centrifuge
Procedure:
-
Baseline Cortisol: Collect a baseline blood sample for cortisol measurement.
-
ACTH Administration: Administer cosyntropin at a dose of 0.5 µg/kg body weight via intramuscular injection.[13]
-
Post-ACTH Sampling: Collect blood samples at 30, 60, 90, and 120 minutes post-injection to measure the cortisol response.[13]
-
Analysis: A normal response is characterized by a significant increase in serum cortisol concentrations following ACTH administration. A blunted response may indicate adrenal suppression.
Protocol for Dexamethasone Suppression Test
The dexamethasone suppression test is used to assess the negative feedback sensitivity of the HPA axis. While this protocol uses dexamethasone, a similar principle can be applied to study the feedback effects of this compound.
Materials:
-
Dexamethasone injectable solution
-
Sterile syringes and needles
-
Blood collection tubes (for serum cortisol)
-
Centrifuge
Procedure:
-
Baseline Cortisol: Collect a pre-injection blood sample to measure baseline cortisol levels.[14]
-
Dexamethasone Administration: Administer dexamethasone intravenously. The dose varies by species (e.g., 0.01 mg/kg for canines, 0.1 mg/kg for felines).[15] For livestock, appropriate dosage adjustments are necessary.
-
Post-Dexamethasone Sampling: Collect blood samples at 4 and 8 hours post-injection.[14][16]
-
Analysis: In a healthy animal, dexamethasone should suppress the pituitary's release of ACTH, leading to a significant decrease in serum cortisol levels at the 4 and 8-hour time points.[14]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound in stress physiology research.
References
- 1. Buy this compound | 338-98-7 | >98% [smolecule.com]
- 2. savavet.com [savavet.com]
- 3. zoetisus.com [zoetisus.com]
- 4. new.vetscripts.co.za [new.vetscripts.co.za]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Effects of dexamethasone and this compound on plasma potassium concentrations and other biochemical measurements in dairy cows in early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Effect of this compound with or without insulin on energy metabolism, reproduction, milk production, and health in dairy cows in early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 14. Dexamethasone Suppression Tests s [vcahospitals.com]
- 15. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 16. vetmed.tennessee.edu [vetmed.tennessee.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoflupredone Acetate Dosage in Cattle
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of isoflupredone (B118300) acetate (B1210297) in cattle, with a specific focus on optimizing dosage to minimize the risk of hypokalemia.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental use of isoflupredone acetate in cattle.
| Issue | Potential Cause | Recommended Action |
| Severe muscle weakness, recumbency, or cardiac arrhythmias observed after this compound administration. | These are clinical signs of severe hypokalemia (serum potassium <2.5 mEq/L).[1][2] | Immediately cease this compound administration. Obtain a blood sample for emergency serum electrolyte analysis.[1][2] Administer oral potassium chloride (KCl) as a primary treatment.[1][2] Consult a veterinarian for appropriate dosage and administration, which may involve 60-120g of feed-grade KCl repeated at 12-hour intervals for inappetant lactating cows.[2] Intravenous potassium administration should only be considered in severe cases with rumen atony and performed with extreme caution due to the risk of life-threatening arrhythmias.[1] |
| Gradual decrease in feed intake and milk production following repeated doses of this compound. | These can be early signs of developing hypokalemia and other metabolic disturbances.[3][4] | Monitor serum potassium levels daily.[5] Consider reducing the dosage or frequency of this compound administration. Ensure the animal has free access to a balanced diet and fresh water to encourage adequate potassium intake.[3] Prophylactic oral potassium supplementation may be warranted in high-risk animals.[2] |
| No discernible anti-inflammatory effect at the current dosage. | The dosage may be too low for the specific inflammatory condition being studied. | Before increasing the dose, confirm the diagnosis and ensure that this compound is the appropriate therapeutic choice. If an increase in dosage is deemed necessary, implement a rigorous monitoring protocol for serum potassium at baseline and every 24 hours during treatment.[5] |
| Difficulty in differentiating between hypokalemia-induced weakness and other causes of recumbency. | Several conditions in cattle can present with similar clinical signs, such as hypocalcemia, hypomagnesemia, or musculoskeletal injuries. | A definitive diagnosis of hypokalemia requires serum biochemical analysis.[1][2] A comprehensive clinical examination and history are crucial. Consider that hypokalemia can occur concurrently with other metabolic diseases, especially in early lactation dairy cows.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces hypokalemia in cattle?
A1: this compound possesses potent mineralocorticoid activity in addition to its glucocorticoid effects.[1][8] It binds to mineralocorticoid receptors (MR) in the kidneys, leading to increased sodium reabsorption and, consequently, enhanced potassium excretion in the urine.[9][10][11] This can lead to a significant depletion of total body potassium, resulting in hypokalemia.[3]
Q2: What are the major risk factors for developing hypokalemia when using this compound in cattle?
A2: The primary risk factors include:
-
Multiple Doses: Repeated administration of this compound significantly increases the risk and severity of hypokalemia.[1][3][5]
-
Inappetence: Cattle with reduced feed intake have lower dietary potassium intake, making them more susceptible to depletion.[1][2][3]
-
Lactation: Lactating dairy cows have an additional route of potassium loss through milk, increasing their baseline risk.[1][12]
-
Concurrent Diseases: Conditions like ketosis are often treated with this compound, and these animals are frequently already in a negative energy and potassium balance.[13]
Q3: How should I monitor cattle for hypokalemia during an experiment involving this compound?
A3: Regular monitoring of serum potassium is essential. A baseline measurement should be taken before the first administration. For high-risk animals or those receiving multiple doses, daily monitoring of serum potassium is recommended.[5] Clinical monitoring for signs of muscle weakness, decreased rumen motility, and general depression is also important, although these signs often appear only after significant potassium depletion has occurred.[1][2]
Q4: What is a typical dosage of this compound, and how does it relate to the risk of hypokalemia?
A4: A common therapeutic dose is 20 mg, administered intramuscularly.[1][14] Studies have shown that even a single 20 mg dose can cause a 25% decrease in mean plasma potassium.[1][5] Two 20 mg doses administered 48 hours apart can lead to a 46% decrease in plasma potassium and a high incidence of severe hypokalemia.[1][5] Therefore, the lowest effective dose for the shortest possible duration should always be the goal.
Q5: Are there alternative corticosteroids with a lower risk of inducing hypokalemia?
A5: Yes, dexamethasone (B1670325) has glucocorticoid activity but lacks significant mineralocorticoid activity.[1][8] In a direct comparison, two 20 mg doses of dexamethasone did not significantly alter plasma potassium concentrations in dairy cows, whereas this compound did.[1][5] For research applications where only anti-inflammatory effects are desired, dexamethasone may be a safer alternative regarding potassium homeostasis.
Data Presentation
Table 1: Effect of this compound and Dexamethasone on Plasma Potassium in Lactating Dairy Cows
| Treatment Group | N | Mean Plasma K+ Change from Baseline (Day 3) | Incidence of Severe Hypokalemia (<2.3 mEq/L) |
| Saline (Control) | 6 | No significant change | 0/6 (0%) |
| 1 Dose Isoflupredone (20mg) | 6 | -25% (by Day 2) | 1/6 (17%) |
| 2 Doses Isoflupredone (20mg) | 7 | -46% | 5/7 (71%) |
| 2 Doses Dexamethasone (20mg) | 7 | No significant change | 0/7 (0%) |
| Data summarized from Coffer et al., 2006.[1][5] |
Table 2: Serum Potassium Levels and Clinical Status in Cattle
| Serum Potassium (mEq/L) | Clinical Status | Associated Signs |
| 3.9 - 5.8 | Normal | Healthy, normal muscle function.[6] |
| 2.5 - 3.5 | Moderate Hypokalemia | May appear weak, decreased GI motility, some may be recumbent.[1][2] |
| < 2.5 | Severe Hypokalemia | Generalized muscle weakness, depression, muscle fasciculations, recumbency, inability to lift head.[1][2] |
Experimental Protocols
Key Experiment: Evaluating the Effect of this compound on Plasma Potassium in Dairy Cows
-
Objective: To determine if this compound administration increases the frequency of severe hypokalemia in healthy lactating dairy cows.[1][14]
-
Animals: 33 multiparous Holstein dairy cows at 20 to 25 days of lactation.[1][14]
-
Experimental Design: Cows were randomly assigned to one of five treatment groups:
-
SAL: Two IM injections of 10 mL sterile saline (0.9% NaCl) on days 0 and 2.
-
ISO1: One IM injection of 20 mg this compound on day 0, followed by 10 mL saline on day 2.
-
DEX1: One IM injection of 20 mg dexamethasone on day 0, followed by 10 mL saline on day 2.
-
ISO2: Two IM injections of 20 mg this compound on days 0 and 2.
-
DEX2: Two IM injections of 20 mg dexamethasone on days 0 and 2.[1][14]
-
-
Data Collection: Blood and urine samples were collected daily from day 0 to day 7. Physical examinations were performed daily.[1][14]
-
Sample Analysis: Blood samples were analyzed for plasma potassium, glucose, and total carbon dioxide concentrations. Urine samples were analyzed for fractional excretion of potassium.[1]
-
Outcome Measures: The primary outcomes were changes in mean plasma potassium concentration and the frequency of severe hypokalemia (defined as serum potassium < 2.3 mEq/L).[1][5]
Visualizations
Caption: Signaling pathway of this compound-induced hypokalemia in cattle.
Caption: Experimental workflow for assessing corticosteroid-induced hypokalemia.
References
- 1. Effects of dexamethasone and this compound on plasma potassium concentrations and other biochemical measurements in dairy cows in early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypokalemia in Adult Cattle - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Hypokalemia syndrome in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Renal mineralocorticoid receptor and electrolyte homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
troubleshooting isoflupredone acetate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with isoflupredone (B118300) acetate (B1210297) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is isoflupredone acetate and what are its primary uses in research?
This compound is a potent synthetic glucocorticoid, a type of corticosteroid, with significant anti-inflammatory and immunosuppressive effects.[1] In research and veterinary medicine, it is used to study and treat conditions such as bovine ketosis, musculoskeletal inflammation, hypersensitivity reactions, and certain inflammatory diseases in animals like cows and horses.[1][2][3] Its glucocorticoid activity is noted to be approximately 10 times that of prednisolone (B192156) and 50 times that of hydrocortisone.[4][5][6][7]
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for troubleshooting solubility. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C23H29FO6 | [1][8][9] |
| Molecular Weight | 420.47 g/mol | [1][9][10][11] |
| Melting Point | 244-246 °C (with decomposition) | [1][12][11] |
| Water Solubility | 0.025 mg/mL (practically insoluble) | [13] |
| pKa (Strongest Acidic) | ~12.05 - 12.58 | [1][13] |
Q3: How does this compound exert its biological effects?
As a glucocorticoid, this compound acts by binding to the glucocorticoid receptor (GR) in the cytoplasm.[14][15][16][17][18] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can involve directly binding to DNA sequences known as glucocorticoid response elements (GREs) or interacting with other transcription factors to either activate or repress gene expression, leading to its anti-inflammatory and metabolic effects.[14][16][17]
Troubleshooting Guide for Aqueous Solubility
Issue: My this compound is not dissolving in my aqueous buffer.
This is a common issue due to the compound's low water solubility.[13] The following steps provide a systematic approach to resolving this problem.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution, which is the standard starting point for most experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. This compound is soluble in DMSO at concentrations up to 125 mg/mL.[3][19]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids persist, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
-
Verification: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C for long-term stability.[1][8]
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a DMSO stock solution of this compound.
Protocol 2: Preparation of an Aqueous Working Solution Using Co-solvents
For many cell-based assays or animal studies, the final concentration of organic solvent must be minimized. This often requires the use of co-solvents and surfactants. Commercial veterinary formulations use co-solvents like polyethylene (B3416737) glycol (PEG) 3350.[6][7]
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Polyethylene glycol 400 (PEG 400) or other suitable PEG
-
Tween 80 or other surfactant
-
Sterile aqueous buffer (e.g., PBS, cell culture media)
-
Vortex mixer
Procedure:
-
Prepare Co-solvent/Surfactant Mix: In a sterile tube, prepare an intermediate solution by mixing the co-solvent and surfactant. A common starting point is a 1:1 mixture of PEG 400 and Tween 80.
-
Intermediate Dilution: Add the required volume of your DMSO stock solution to the co-solvent/surfactant mix. Vortex thoroughly.
-
Final Aqueous Dilution: While vigorously vortexing the final aqueous buffer, add the intermediate dilution dropwise. This rapid mixing is critical to prevent the drug from precipitating out of solution.
-
Final Concentration Check: The final concentration of DMSO and other organic solvents should be kept low (typically <0.5%) to avoid toxicity in biological systems.
-
Use Immediately: Aqueous preparations of poorly soluble compounds are often suspensions or micro-emulsions and may not be stable long-term. It is best to prepare them fresh before each experiment.
Mechanism of Action
Glucocorticoid Receptor (GR) Signaling Pathway
This compound, like other glucocorticoids, functions by activating the Glucocorticoid Receptor (GR). The diagram below illustrates the classical genomic signaling pathway.
Caption: Simplified diagram of the genomic glucocorticoid receptor signaling pathway.
References
- 1. This compound CAS#: 338-98-7 [m.chemicalbook.com]
- 2. This compound USP Reference Standard - Best Price in Mumbai [nacchemical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zoetisus.com [zoetisus.com]
- 5. new.vetscripts.co.za [new.vetscripts.co.za]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. Buy this compound | 338-98-7 | >98% [smolecule.com]
- 9. This compound | C23H29FO6 | CID 224246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. Isoflupredone [drugfuture.com]
- 12. This compound | 338-98-7 [chemicalbook.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. abmole.com [abmole.com]
Technical Support Center: Isoflupredone Acetate Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of isoflupredone (B118300) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for isoflupredone acetate?
A1: Based on the chemical structure of this compound, a corticosteroid, the expected degradation pathways include:
-
Hydrolysis: The C21 acetate ester is susceptible to hydrolysis under both acidic and basic conditions, yielding isoflupredone.
-
Oxidation: The dihydroxyacetone side chain at C17 is a primary site for oxidative degradation. The C11 hydroxyl group can also be oxidized to a ketone.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to rearrangements or cleavage of the steroid nucleus.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions, as well as cause other rearrangements.
Q2: What are the common analytical techniques used to identify this compound and its degradation products?
A2: The most common analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating this compound from its degradation products. A stability-indicating method should be developed and validated to ensure separation of all significant degradants from the parent drug and each other.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated degradation products.[4]
Q3: Are there any official standards for the purity of this compound?
A3: Yes, the United States Pharmacopeia (USP) provides a monograph for this compound which includes tests for chromatographic purity.[5] The monograph specifies limits for individual and total impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of degradation peaks in HPLC/UPLC. | 1. Inappropriate mobile phase composition or gradient. 2. Incorrect column selection. 3. Suboptimal column temperature. | 1. Optimize the mobile phase by adjusting the organic modifier, pH, and ionic strength. Experiment with different gradient profiles. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Adjust the column temperature to improve peak shape and resolution. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Column degradation. 3. Inadequate system equilibration. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a guard column and ensure the mobile phase pH is within the stable range for the column. 3. Equilibrate the column with the initial mobile phase conditions for a sufficient time before each injection. |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The drug substance is highly stable under the applied conditions. | 1. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure.[6][7] 2. If no degradation is seen even under harsh conditions, document the stability of the molecule under those specific conditions. |
| Excessive degradation (parent peak is very small). | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[6] |
| Difficulty in identifying degradation products by LC-MS. | 1. Low abundance of the degradation product. 2. Complex fragmentation pattern. | 1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Perform MS/MS experiments at different collision energies to obtain a clearer fragmentation pattern. Compare the fragmentation of the degradant with that of the parent drug.[3] |
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature (e.g., 40°C). Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[8] Withdraw samples at different time points and dilute.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80-105°C).[5] Analyze samples at various time points.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9] A control sample should be protected from light.
3. Sample Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC or UPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
Stability-Indicating HPLC Method Development
1. Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA detector and a data acquisition system.
2. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | 20% | 3 |
| Oxidation | 10% H₂O₂ | 24 hours | Room Temp | 12% | 4 |
| Thermal (Solid) | Dry Heat | 48 hours | 105°C | 8% | 1 |
| Photodegradation | ICH Q1B | 7 days | Room Temp | 10% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Potential Degradation Products of this compound
| Degradation Product (DP) | Proposed Structure | Molecular Weight ( g/mol ) | Mass Shift (from parent) | Stress Condition(s) |
| DP1 | Isoflupredone | 378.43 | -42.04 | Acid/Base Hydrolysis |
| DP2 | 11-keto-isoflupredone acetate | 418.45 | -2.02 | Oxidation |
| DP3 | C-17 carboxylic acid derivative | 394.41 | -26.06 | Oxidation |
Note: This table lists plausible degradation products based on known corticosteroid degradation pathways. Definitive identification requires spectroscopic analysis (e.g., MS, NMR).
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting poor HPLC peak separation.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Isoflupredone Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of isoflupredone (B118300) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of isoflupredone acetate?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound from biological matrices like plasma, serum, or tissue homogenates, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: A standard method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of this compound in a sample spiked after extraction with the peak area of a pure standard solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects. The Matrix Factor (MF) can be calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Another qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the mass spectrometer post-column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components causing ion suppression or enhancement elute.
Q3: What is the most effective strategy to minimize matrix effects for this compound analysis?
A3: The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS). For this compound, a deuterated analog such as Isoflupredone-d3 is commercially available and serves as an ideal internal standard. Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise quantification.
Troubleshooting Guide
Issue: I am observing low and inconsistent peak areas for this compound.
This is a classic symptom of ion suppression. The following troubleshooting steps and alternative sample preparation protocols can help mitigate this issue.
Troubleshooting Workflow
addressing isoflupredone acetate cross-reactivity in immunoassay development
Technical Support Center: Isoflupredone (B118300) Acetate (B1210297) Immunoassays
Welcome to the technical support center for immunoassay development. This resource is designed for researchers, scientists, and drug development professionals working with isoflupredone acetate. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic corticosteroid with potent anti-inflammatory properties.[1][2][3][4] Its chemical structure is based on a steroid backbone, similar to other glucocorticoids, which is a key factor in immunoassay cross-reactivity.[4]
Q2: What is immunoassay cross-reactivity?
Cross-reactivity is a common issue in immunoassays where an antibody binds to molecules that are structurally similar to the target analyte.[5][6] This occurs because the antibody's binding site (paratope) recognizes a shared structural feature (epitope) on both the target molecule (this compound) and the interfering molecule. This can lead to inaccurate quantification and false-positive results.[7]
Q3: Why is cross-reactivity a significant concern for this compound?
This compound shares a core steroid structure with many other endogenous and synthetic corticosteroids, such as cortisol, prednisone, and dexamethasone.[3][6] Due to this structural similarity, antibodies developed against this compound are prone to cross-reacting with these other steroids, which may be present in the test sample.[5][6]
Q4: What type of immunoassay is typically used for small molecules like this compound?
A competitive immunoassay format is most often used for detecting small molecules.[8][9][10][11][12] In this setup, the this compound in the sample competes with a labeled version of the drug for a limited number of antibody binding sites. A higher concentration of this compound in the sample results in a lower signal from the labeled drug, and vice versa.
Troubleshooting Guides
This section provides practical advice for specific issues encountered during immunoassay development for this compound.
Problem 1: My assay shows unexpectedly high signal or false positives.
-
Possible Cause: This is a classic sign of cross-reactivity. An antibody is likely detecting other structurally related steroids in your sample matrix, leading to an overestimation of the this compound concentration.[7]
-
Solution:
-
Characterize Antibody Specificity: Perform a cross-reactivity panel. Test your antibody against a panel of steroids that are structurally similar to this compound.
-
Optimize Assay Conditions: Adjusting factors like pH, ionic strength, and incubation temperature can sometimes favor the specific binding of your target analyte.[7]
-
Consider a More Specific Antibody: If cross-reactivity is too high, you may need to screen for or develop a more specific monoclonal antibody.[13] Monoclonal antibodies that recognize a single, unique epitope on the target molecule can provide higher specificity.[13]
-
The following table shows hypothetical cross-reactivity data for a new anti-isoflupredone acetate antibody. The goal is to have high reactivity for the target analyte and minimal reactivity for others.
| Compound | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound | 1.5 ng/mL | 100% |
| Prednisolone | 150 ng/mL | 1.0% |
| Dexamethasone | 300 ng/mL | 0.5% |
| Cortisol | 1,000 ng/mL | 0.15% |
| Progesterone | >10,000 ng/mL | <0.01% |
% Cross-Reactivity is calculated using the formula: (IC50 of this compound / IC50 of Compound) x 100
Problem 2: My assay has high variability between replicates (poor precision).
-
Possible Cause: High variability can stem from several sources, including inconsistent pipetting, insufficient plate washing, or matrix effects. Matrix effects refer to interference from components in the sample (e.g., proteins, lipids) that can nonspecifically affect antibody-antigen binding.
-
Solution:
-
Refine Pipetting and Washing Technique: Ensure all liquid handling steps are performed consistently. Increase the number and vigor of wash steps between incubations.
-
Optimize Blocking and Diluents: Use a high-quality blocking buffer to reduce nonspecific binding to the plate surface. Experiment with different sample diluents that may contain additives to minimize matrix interference.
-
Sample Pre-treatment: In some cases, a sample extraction step (e.g., solid-phase extraction) may be necessary to remove interfering substances before running the immunoassay.[14]
-
Experimental Protocols & Visualizations
Protocol 1: Determining Cross-Reactivity via Competitive ELISA
This protocol outlines a method to quantify the cross-reactivity of an anti-isoflupredone acetate antibody.
Objective: To determine the percentage of cross-reactivity of the antibody with various structurally related steroids.
Materials:
-
Microtiter plates coated with an this compound-protein conjugate.
-
Anti-isoflupredone acetate antibody (primary antibody).
-
HRP-conjugated secondary antibody.
-
This compound standard.
-
Potentially cross-reacting steroid compounds.
-
Wash buffer, assay buffer, and substrate solution.
Methodology:
-
Prepare Standard Curves: Create separate serial dilutions for this compound and each potentially cross-reacting compound in assay buffer.
-
Incubation: Add a fixed concentration of the primary antibody and the variable concentrations of either the standard or the potential cross-reactant to the coated wells. Incubate to allow competition for binding to the plate.
-
Washing: Wash the plates thoroughly to remove unbound antibody and steroids.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody. Incubate to allow binding to the primary antibody that is captured on the plate.
-
Washing: Repeat the wash step to remove the unbound secondary antibody.
-
Detection: Add the substrate solution and measure the resulting signal (e.g., absorbance) using a plate reader.
-
Calculation:
-
For each compound, plot the signal versus concentration and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the % Cross-Reactivity using the formula: (%CR) = (IC50 of this compound / IC50 of Test Compound) x 100.
-
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. CAS 338-98-7: this compound | CymitQuimica [cymitquimica.com]
- 5. longdom.org [longdom.org]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 11. Collection - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society - Figshare [figshare.com]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for isoflupredone acetate stability testing under different storage conditions
Technical Support Center: Isoflupredone (B118300) Acetate (B1210297) Stability Testing
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the protocols, troubleshooting, and frequently asked questions related to the stability testing of Isoflupredone Acetate.
Frequently Asked Questions (FAQs)
Q1: What are the standard storage conditions for this compound stability studies?
A1: Stability studies for this compound should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2] The recommended long-term storage condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH). Accelerated stability testing is typically performed at 40°C ± 2°C with 75% ± 5% RH for a minimum of six months to predict long-term stability.[2] For short-term storage of the raw material, 2-8°C is recommended, while long-term storage should be at -20°C.[3][4]
Q2: Which analytical method is most suitable for a stability-indicating assay of this compound?
A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate for analyzing this compound.[5][6] This method should be capable of separating the active pharmaceutical ingredient (API) from its degradation products and any potential impurities. A common approach involves a reversed-phase column (e.g., C18) with a UV detector.[6][7] The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5]
Q3: What are the likely degradation pathways for this compound?
A3: Corticosteroids like this compound are susceptible to degradation through several pathways. Forced degradation studies are essential to identify these pathways.[8][9] Common mechanisms include hydrolysis (under acidic and basic conditions), oxidation, and photolysis (degradation by light).[9] These studies help in the development of a robust stability-indicating method by ensuring all potential degradation products are identified and separated.[9]
Q4: How should a forced degradation study be designed for this compound?
A4: A forced degradation study intentionally stresses the drug substance to produce degradation products.[10][11] A typical design includes exposing the this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a temperature high enough to induce degradation (e.g., 105°C).
-
Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.[12] The goal is to achieve a target degradation of 10-20% of the active ingredient to ensure the analytical method's specificity.[13]
Q5: What are the typical acceptance criteria for a stability study?
A5: Acceptance criteria for stability studies are set based on the results from batches used in preclinical and clinical studies. For the assay of the active substance, a typical range is 90.0% to 110.0% of the label claim. For impurities, specific limits are established for any identified and unidentified degradation products. These limits are guided by ICH Q3B guidelines, which define thresholds for reporting, identification, and qualification of degradation products.
Troubleshooting Guide for HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Active sites on the column packing interact with the analyte.[14] 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. | 1. Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase.[14] 2. Reduce the sample concentration or injection volume.[15] 3. Adjust the mobile phase pH to ensure the analyte is in a single, un-ionized form.[16] |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities or dissolved gas in the solvents.[15] 2. Detector Instability: Fluctuations in the lamp or dirty flow cell. 3. System Leaks: Loose fittings in the pump or injector.[15] | 1. Use high-purity HPLC-grade solvents, filter before use, and degas the mobile phase.[17] 2. Allow the lamp to warm up properly. Flush the flow cell with an appropriate solvent. 3. Inspect all fittings and tighten or replace as necessary. |
| Inconsistent Retention Times | 1. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component.[16] 2. Fluctuating Column Temperature: Lack of temperature control. 3. Pump Malfunction: Inconsistent flow rate due to air bubbles or faulty seals.[18] | 1. Prepare fresh mobile phase daily and keep reservoirs covered.[18] 2. Use a column oven to maintain a constant temperature.[16] 3. Purge the pump to remove air bubbles and check pump seals for wear.[17] |
| Appearance of Ghost Peaks | 1. Late Elution from Previous Injection: A component from a previous run elutes in the current chromatogram. 2. Contamination in the Sample or System: Impurities introduced during sample preparation or from the system itself. | 1. Increase the run time or incorporate a column flushing step between injections. 2. Ensure cleanliness of vials, and solvents, and run a blank gradient to identify the source of contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
-
Chromatographic System:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[7]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample (e.g., from a stability chamber) in the mobile phase to achieve a similar target concentration as the Standard Solution.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Perform replicate injections of the Standard Solution to verify system suitability (e.g., check for retention time consistency, peak area reproducibility, and theoretical plates).
-
Inject the Sample Solutions.
-
Calculate the assay and purity of this compound by comparing the peak areas in the sample chromatograms to those of the standard.
-
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Before analysis, neutralize the sample with 1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photodegradation: Expose the solution and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
-
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms against an unstressed control sample to identify and quantify degradation products.
Data Presentation
Table 1: Example Stability Data for this compound under Accelerated Conditions (40°C / 75% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| Initial (T0) | 100.2 | 0.15 | White to off-white powder |
| 1 Month | 99.8 | 0.25 | Conforms |
| 3 Months | 99.1 | 0.48 | Conforms |
| 6 Months | 98.5 | 0.75 | Conforms |
Note: Data are for illustrative purposes only.
Table 2: Example Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Assay (%) | Purity (%) | No. of Degradants |
| 1 M HCl | 8 hours @ 60°C | 88.5 | 98.2 | 2 |
| 0.1 M NaOH | 4 hours @ RT | 85.2 | 96.5 | 3 |
| 3% H₂O₂ | 24 hours @ RT | 90.1 | 97.8 | 1 |
| Thermal | 24 hours @ 105°C | 99.5 | 99.8 | 1 (minor) |
| Photolytic | ICH Q1B | 97.8 | 99.1 | 2 |
Note: Data are for illustrative purposes only.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Logic Diagram for Troubleshooting Common HPLC Issues.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. youtube.com [youtube.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. hplc.eu [hplc.eu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. mastelf.com [mastelf.com]
- 18. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
overcoming poor peak resolution in HPLC analysis of isoflupredone acetate
Welcome to the technical support center for the HPLC analysis of isoflupredone (B118300) acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to poor peak resolution.
Troubleshooting Guides & FAQs
Poor peak resolution in HPLC can manifest as peak fronting, tailing, broadening, or co-elution. Below are common issues and their potential causes and solutions, tailored for the analysis of isoflupredone acetate.
Peak Fronting
Q1: My this compound peak is fronting (a "shark fin" or "sailboat" shape). What are the likely causes and how can I fix it?
A1: Peak fronting, where the front of the peak is distorted, is often an indication of column overload or sample solvent incompatibility.[1][2] Here are the primary causes and troubleshooting steps:
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to premature elution of analyte molecules.[1][2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a distorted peak.[1][3]
-
Low Column Temperature: Insufficient temperature can sometimes contribute to fronting.[2][3]
-
Solution: Increase the column temperature. A good starting point is 35-40°C, but always operate within the column's recommended temperature range.
-
Peak Tailing
Q2: I am observing peak tailing for this compound. What could be the cause and how do I resolve it?
A2: Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase.[6][7][8] For a steroid like this compound, this can be particularly relevant.
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, causing tailing.[6][8]
-
Solution 1: Lower the mobile phase pH to around 3.0 by adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing secondary interactions.[8]
-
Solution 2: Use a column with high-purity silica (B1680970) and robust end-capping, or a column specifically designed to minimize silanol interactions.
-
Solution 3: Increase the ionic strength of the mobile phase by increasing the buffer concentration (for LC-UV applications).[8]
-
-
Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet can lead to peak tailing.[7]
-
Column Voids: A void at the head of the column can disrupt the sample path and cause tailing.[6][9] This can be caused by pressure shocks or operating at a high pH.
-
Solution: Replace the column. To prevent this, always ramp up the flow rate gradually and operate within the column's recommended pH range.[8]
-
Poor Peak Resolution & Co-elution
Q3: My this compound peak is not well-resolved from an impurity or another component in my sample. How can I improve the separation?
A3: Co-elution, or the overlapping of peaks, is a critical issue that can compromise the accuracy of quantification.[11][12] Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer in the mobile phase is a powerful tool for manipulating selectivity.[13][14]
-
Solution 1: If using acetonitrile, try switching to methanol (B129727) as the organic modifier, or vice versa. The different solvent properties can alter the elution order and improve separation.[11]
-
Solution 2: Perform a systematic study by varying the mobile phase composition (e.g., from 60:40 to 40:60 acetonitrile:water) to find the optimal ratio for resolution.
-
Solution 3: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[13][15]
-
-
Inappropriate Stationary Phase: The column chemistry plays a crucial role in the separation of structurally similar compounds like steroids.[16][17]
-
Insufficient Column Efficiency: Broader peaks are more likely to overlap. Column efficiency can be improved by using columns with smaller particle sizes.[14]
-
Solution: Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm or a solid-core particle column). This will generate sharper peaks and potentially resolve co-eluting compounds.[14]
-
-
Suboptimal Column Temperature: Temperature can affect the selectivity of the separation.[15][19]
-
Solution: Evaluate the effect of column temperature on the resolution of the critical peak pair. A good starting point is to test temperatures between 25°C and 40°C.[19]
-
Experimental Protocols & Data
Standard HPLC Method for this compound
The following method is based on the United States Pharmacopeia (USP) monograph for this compound and serves as a good starting point for analysis.[20][21]
| Parameter | USP Recommended Conditions |
| Column | L7 packing (octylsilane chemically bonded to porous silica), 4.6-mm x 25-cm |
| Mobile Phase | Variable mixture of Solution A and Solution B |
| Solution A: Water, methanol, acetonitrile, glacial acetic acid (500:350:150:3) | |
| Solution B: Acetonitrile, methanol, water (550:500:3) | |
| Gradient Program | 0-32.5 min: 100% A |
| 32.5-47.5 min: 100% A to 100% B (linear gradient) | |
| 47.5-50.5 min: 100% B | |
| 50.5-51.5 min: 100% B to 100% A (linear gradient) | |
| 51.5-61.5 min: 100% A | |
| Flow Rate | ~1 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | Protect from temperature fluctuations |
| System Suitability | Resolution between this compound and prednisolone (B192156) acetate is not less than 1.2. |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common HPLC peak shape problems.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for co-elution.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. uhplcs.com [uhplcs.com]
- 5. bvchroma.com [bvchroma.com]
- 6. agilent.com [agilent.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. scribd.com [scribd.com]
- 21. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Mitigating Isoflupredone Acetate-Induced Immunosuppression in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isoflupredone (B118300) acetate-induced suppression of the immune system in long-term experimental studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is isoflupredone acetate (B1210297) and how does it cause immunosuppression?
A1: Isoflupredone acetate is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] Its immunosuppressive effects stem from its action on the glucocorticoid receptor (GR), which is widely expressed in immune cells.[2] Upon binding to the GR, this compound modulates the expression of numerous genes involved in the immune response.[2]
Key mechanisms of this compound-induced immunosuppression include:
-
Inhibition of Pro-inflammatory Cytokines: It suppresses the production of key pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α).[3]
-
Suppression of T-lymphocyte Activity: It inhibits T-lymphocyte proliferation and activation, which are crucial for cell-mediated immunity.[4][5]
-
Induction of Lymphopenia: Long-term use can lead to a decrease in the number of circulating lymphocytes.[6]
-
Inhibition of NF-κB Signaling: A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory and immune responses.[1]
Q2: What are the common signs of immunosuppression to monitor in animal models during long-term this compound treatment?
A2: Researchers should monitor for both clinical and immunological signs of immunosuppression.
Clinical Signs:
-
Increased susceptibility to opportunistic infections.
-
Delayed wound healing.
-
Weight loss or failure to thrive.
-
Changes in behavior, such as lethargy.
Immunological Parameters to Monitor:
-
Complete Blood Count (CBC) with Differential: Look for lymphopenia (reduced lymphocyte count).
-
Lymphocyte Subpopulation Analysis: Changes in the ratio of CD4+ (helper) to CD8+ (cytotoxic) T-cells.
-
Cytokine Profiling: Decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and potential shifts in the Th1/Th2 balance.
-
Lymphocyte Proliferation Assays: Reduced proliferative response of lymphocytes to mitogens.
Q3: How can I mitigate the immunosuppressive effects of this compound in my long-term study?
A3: Several strategies can be employed to minimize the immunosuppressive impact of this compound:
-
Dose and Duration Management: Use the lowest effective dose for the shortest possible duration.[4]
-
Nutritional Support: Provide a balanced diet rich in essential nutrients. Supplementation with calcium and vitamin D is often recommended to counteract glucocorticoid-induced bone loss.[7][8] A diet low in sodium and sugar can also be beneficial.
-
Concurrent Therapy: In some cases, using a non-steroidal anti-inflammatory drug (NSAID) or other immunomodulatory agents may allow for a reduction in the this compound dose.[4]
-
Use of Adjuvants: For studies involving vaccination or immune challenges, the co-administration of an immune adjuvant may help to enhance the desired immune response.[9][10]
Q4: Are there alternatives to this compound with less immunosuppressive potential?
A4: The choice of corticosteroid depends on the specific research needs. This compound is considered a potent glucocorticoid.[1] Other glucocorticoids like prednisone (B1679067) and dexamethasone (B1670325) also have significant immunosuppressive effects, though their relative potencies may differ.[5][11][12] For certain applications, non-steroidal anti-inflammatory drugs (NSAIDs) or newer, more targeted immunomodulatory drugs could be considered, although they may have different mechanisms of action and side-effect profiles.[4]
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Unexpectedly Severe Immunosuppression
| Observed Issue | Potential Cause | Troubleshooting Step |
| High incidence of spontaneous infections or mortality in the treatment group. | This compound dosage is too high for the specific animal model or duration of the study. | - Review the literature for dose-ranging studies in your specific species and model. - Consider reducing the dose or frequency of administration. - Implement stricter aseptic techniques in animal handling and housing. |
| Drastic and rapid decline in lymphocyte counts. | Individual animal sensitivity or incorrect dosing. | - Verify the concentration of your this compound solution and the accuracy of your dosing equipment. - Monitor individual animal health closely and consider removing severely affected animals from the study. |
| Poor wound healing after routine procedures (e.g., blood collection). | Corticosteroid-induced impairment of tissue repair mechanisms. | - Minimize invasive procedures. - Ensure adequate nutrition to support healing. - If possible, temporarily reduce the this compound dose around the time of the procedure. |
Troubleshooting Guide 2: Inconsistent or Unreliable Immune Assay Results
| Observed Issue | Potential Cause | Troubleshooting Step |
| CFSE Lymphocyte Proliferation Assay: High background fluorescence or poor peak resolution. | - Inconsistent CFSE labeling. - Cell death due to CFSE toxicity.[13] | - Optimize CFSE concentration and incubation time for your specific cell type.[13] - Ensure rapid and thorough mixing of CFSE with the cell suspension. - Wash cells thoroughly after labeling to remove unbound dye.[14] |
| CFSE Lymphocyte Proliferation Assay: No or low proliferation in stimulated control cells. | - Ineffective mitogen or antigen. - Suboptimal cell culture conditions. | - Titrate the concentration of your stimulating agent (e.g., Concanavalin A, anti-CD3/CD28). - Ensure the viability of your cells before and during the assay. - Check the quality and expiration date of your culture medium and supplements. |
| Multiplex Cytokine Assay: High inter-assay variability. | - Inconsistent sample handling and storage. - Pipetting errors. | - Standardize your sample collection, processing, and storage procedures.[15] - Use calibrated pipettes and pay close attention to technique. - Run a standard curve on every plate.[16] |
| Multiplex Cytokine Assay: Low or undetectable cytokine levels. | - Cytokine degradation. - Insufficient stimulation of cytokine production. | - Add protease inhibitors to your samples upon collection. - Ensure your in vivo or in vitro stimulation protocol is adequate to induce detectable cytokine levels. |
Section 3: Data Presentation
Table 1: Comparative Immunosuppressive Potency of Corticosteroids
This table provides a summary of the relative in vitro immunosuppressive potency of various corticosteroids as measured by the inhibition of lymphocyte proliferation. A lower IC50 value indicates higher potency.
| Corticosteroid | IC50 (nM) - Concentration for 50% Inhibition |
| Hydrocortisone | > 2000 |
| Prednisolone | ~500 |
| Methylprednisolone | ~100 |
| Dexamethasone | ~10 |
| Betamethasone | ~10 |
| Budesonide | < 1 |
| Fluticasone Propionate | < 1 |
Data adapted from a study on whole blood lymphocyte proliferation assays.[5] The exact IC50 for this compound was not provided in this specific study, but it is generally considered a potent glucocorticoid.
Section 4: Experimental Protocols
Protocol 1: Lymphocyte Proliferation Assay using CFSE
This protocol outlines the steps for measuring lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[14][17][18][19]
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Complete cell culture medium
-
Cell stimulation agent (e.g., Concanavalin A, anti-CD3/CD28 antibodies)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate lymphocytes from whole blood or lymphoid tissues using standard density gradient centrifugation. Wash the cells and resuspend them in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
CFSE Staining:
-
Prepare a stock solution of CFSE in anhydrous DMSO.
-
Dilute the CFSE stock solution in pre-warmed PBS to the desired final concentration (typically 1-5 µM).
-
Add the CFSE solution to the cell suspension and mix immediately by vortexing.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
Add an equal volume of cold complete medium containing FBS to stop the staining reaction.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete medium to remove any unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add the appropriate stimulating agent to the designated wells. Include unstimulated controls.
-
Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the culture plates.
-
Acquire the samples on a flow cytometer using the FITC channel to detect CFSE fluorescence.
-
Analyze the data to identify distinct peaks of fluorescence, with each successive peak representing a cell division.
-
Protocol 2: Multiplex Cytokine Immunoassay
This protocol provides a general workflow for measuring multiple cytokine concentrations in serum, plasma, or cell culture supernatants using a bead-based multiplex immunoassay (e.g., Luminex).[9][15][20][21]
Materials:
-
Multiplex cytokine assay kit (containing capture antibody-coated beads, detection antibodies, streptavidin-phycoerythrin, and standards)
-
Assay wash buffer
-
96-well filter plate
-
Vacuum manifold
-
Luminex instrument
Procedure:
-
Reagent Preparation: Reconstitute and prepare all reagents (standards, beads, detection antibodies, and streptavidin-PE) according to the kit manufacturer's instructions.
-
Assay Plate Preparation:
-
Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.
-
Add the appropriate volume of mixed, antibody-coupled beads to each well.
-
Wash the beads twice with wash buffer.
-
-
Sample and Standard Incubation:
-
Add standards and samples (serum, plasma, or culture supernatant) to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.
-
-
Detection Antibody Incubation:
-
Wash the beads three times with wash buffer.
-
Add the biotinylated detection antibody cocktail to each well.
-
Incubate on a shaker at room temperature for the specified time (e.g., 1 hour), protected from light.
-
-
Streptavidin-PE Incubation:
-
Wash the beads three times with wash buffer.
-
Add streptavidin-phycoerythrin (SAPE) to each well.
-
Incubate on a shaker at room temperature for the specified time (e.g., 30 minutes), protected from light.
-
-
Data Acquisition:
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in sheath fluid.
-
Acquire the data on a Luminex instrument.
-
-
Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curve.
Section 5: Mandatory Visualizations
Caption: Glucocorticoid Signaling Pathway.
References
- 1. Isoflupredone | TargetMol [targetmol.com]
- 2. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dvm360.com [dvm360.com]
- 5. Relative immunosuppressive potency of therapeutic corticosteroids measured by whole blood lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticosteroid-depending effects on peripheral immune cell subsets vary according to disease modifying strategies in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation of Calcium and Vitamin D Supplementation in Glucocorticosteroid-Induced Osteoporosis Prevention Guidelines—Insights from Rheumatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Vitamin D in Small Animal Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvants in veterinary vaccines: modes of action and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckvetmanual.com [merckvetmanual.com]
- 11. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of the immune response by steroids. Comparative potency of hydrocortisone, methylprednisolone, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sanguinebio.com [sanguinebio.com]
- 14. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cytokine 10-Plex Mouse Panel - FAQs [thermofisher.com]
- 16. bmgrp.eu [bmgrp.eu]
- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Strategies to Reduce Experimental Variability in Isoflupredone Acetate Animal Trials
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving isoflupredone (B118300) acetate (B1210297), ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal trials with isoflupredone acetate?
A1: Variability in animal studies using corticosteroids like this compound can stem from three main areas:
-
Biological Variation: Inherent differences among animals, including genetics, age, sex, health status, and microbiome.
-
Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light cycles, noise, and cage enrichment.[1]
-
Experimental Procedures: Inconsistencies in animal handling, stress levels, drug administration techniques, sample collection, and data recording.[1]
Q2: How does the route of administration of this compound affect experimental variability?
A2: The administration route is a critical factor. Intramuscular (IM) injections, for instance, can have variable absorption rates, which can be influenced by the injection volume.[2][3] Larger volumes may leak into extramuscular tissues, altering the pharmacokinetic profile.[4] Intra-articular (IA) injections must be precise to ensure the drug is delivered to the intended site. Inconsistent administration can lead to significant differences in drug bioavailability and, consequently, varied experimental outcomes.
Q3: Can environmental enrichment increase experimental variability in studies with corticosteroids?
A3: While environmental enrichment is crucial for animal welfare, its impact on experimental variability is complex. Some studies suggest that enrichment can lead to more tranquil and easier-to-handle animals, potentially reducing stress-induced variability.[5] However, other research indicates that certain types of enrichment, or changes in enrichment, can alter corticosteroid levels.[5] The key is to have a consistent and standardized enrichment strategy for all animals in a study. Some studies have found no evidence that environmental enrichment increases variation in experimental results.[6]
Q4: What is the general mechanism of action for this compound?
A4: this compound is a corticosteroid that acts as a potent glucocorticoid.[7] Like other glucocorticoids, it binds to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).[1][8] This leads to the anti-inflammatory and immunosuppressive effects of the drug.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound following intramuscular (IM) injection.
-
Potential Cause 1: Inconsistent Injection Technique. Minor variations in needle placement, depth, or injection speed can affect absorption.
-
Troubleshooting Steps:
-
Standardize Injection Site: Ensure all injections are given in the same muscle group and location.
-
Control Injection Volume: Use the smallest effective volume, as larger volumes can lead to variable distribution.[4][9] For mice, volumes of 50 µL or less are recommended for the caudal thigh muscles to remain intramuscular.[4]
-
Train Personnel: Ensure all personnel are thoroughly trained and use a consistent technique.
-
-
-
Potential Cause 2: Stress during handling and injection. Stress can alter blood flow and hormone levels, potentially affecting drug absorption and distribution.
-
Troubleshooting Steps:
-
Acclimatize Animals: Allow animals to acclimate to the experimental room and handling procedures before the study begins.
-
Use Low-Stress Handling: Employ techniques like tunnel handling for mice to minimize stress. Move animals slowly and avoid loud noises.[10]
-
-
Issue 2: Inconsistent anti-inflammatory response in an arthritis model after intra-articular (IA) injection.
-
Potential Cause: Inaccurate Drug Placement. The small size of joints in many lab animals can make precise IA injection challenging.
-
Troubleshooting Steps:
-
Verify Technique: Have an experienced researcher confirm the injection technique. Consider using imaging guidance for very small joints.
-
Use Appropriate Needle Size: Select a needle gauge that is appropriate for the size of the joint to minimize tissue damage and ensure accurate placement.
-
-
-
Potential Cause: Pre-existing Inflammation Levels. The degree of inflammation at the time of injection can affect drug distribution and efficacy.
-
Troubleshooting Steps:
-
Standardize Induction of Inflammation: Ensure the method for inducing arthritis is highly consistent across all animals.
-
Randomize Animals: After inducing inflammation, randomize animals into treatment groups to distribute any inherent variability.
-
-
Issue 3: High variability in behavioral test results.
-
Potential Cause: Stress induced by handling and experimental procedures. Corticosteroids themselves can influence behavior, and additional stress can confound these effects.
-
Troubleshooting Steps:
-
Assess Handling Technique: Use non-aversive handling methods. Traditional tail handling of mice can be stressful and impact behavioral outcomes.[1]
-
Acclimatize to Testing Apparatus: Ensure animals are properly habituated to any behavioral testing equipment before data collection begins.
-
Blinding: The experimenter conducting the behavioral tests should be blind to the treatment groups to prevent observer bias.[1]
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Horses Following Different Administration Routes
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (hours) | Reference |
| Intramuscular (IM) | 20 mg | 1.55 ± 0.43 | 3.50 (median) | 39.6 ± 22.1 | [11] |
| Intra-articular (IA) | 8 mg | 1.76 ± 0.526 | 4.0 ± 1.31 | 24.2 | [11] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Protocol 1: Low-Stress Blood Collection from Mouse Tail Vein
This protocol is designed to minimize stress, which is crucial when studying the effects of corticosteroids.
-
Materials:
-
Restrainer appropriate for the size of the mouse
-
Heat lamp or warming pad
-
Sterile lancet or 27-gauge needle
-
Micro-hematocrit capillary tubes
-
Gauze
-
-
Procedure:
-
Acclimatization: Acclimate the mouse to the procedure room and handling for several days before the first collection.
-
Warming: Warm the tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins. This is critical for easy blood collection.[12]
-
Restraint: Gently guide the mouse into the restrainer.
-
Puncture: Make a small, clean puncture in one of the lateral tail veins.
-
Collection: Collect the desired blood volume using a capillary tube. Limit collection to the minimum volume necessary. The maximum amount of blood that can be drawn in a two-week period should not exceed 1% of the animal's body weight.[13]
-
Hemostasis: Apply gentle pressure to the puncture site with gauze until bleeding stops.
-
Return to Cage: Return the mouse to its home cage and monitor for any signs of distress.
-
Consistency: Collect samples at the same time of day for all animals to minimize circadian rhythm effects.[14]
-
Protocol 2: Intramuscular Injection in Mice
-
Materials:
-
Appropriate size syringe and needle (e.g., 27-30 gauge)
-
This compound solution at the desired concentration
-
-
Procedure:
-
Restraint: Manually restrain the mouse, ensuring a firm but gentle grip that does not compromise breathing.
-
Site Selection: The caudal thigh muscle is a common site for IM injections in mice.
-
Volume: Ensure the injection volume is 50 µL or less to prevent leakage into surrounding tissues.[4]
-
Injection: Insert the needle into the thickest part of the muscle at a 45-degree angle. Aspirate briefly to ensure a blood vessel has not been entered, then depress the plunger slowly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Observe the animal for any signs of pain, distress, or lameness.
-
Mandatory Visualization
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Workflow for Minimizing Experimental Variability.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of environmental enrichment for mice: variation in experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dosing volume on intramuscular absorption rate of aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Volume of Intramuscular Injection into the Caudal Thigh Muscles of Female and Male BALB/c Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of Cage Enrichment on Behavior, Welfare and Outcome Variability in Female Mice [frontiersin.org]
- 7. new.vetscripts.co.za [new.vetscripts.co.za]
- 8. researchgate.net [researchgate.net]
- 9. prisysbiotech.com [prisysbiotech.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.uci.edu [research.uci.edu]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Potential Interference of Isoflupredone Acetate in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential interference of isoflupredone (B118300) acetate (B1210297) in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isoflupredone acetate and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid. Its primary mechanism of action is to bind to and activate the glucocorticoid receptor (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it can modulate the transcription of target genes.[2] This can lead to a wide range of cellular effects, including anti-inflammatory responses.[3][4]
Q2: How can this compound potentially interfere with my cell-based assays?
A2: this compound's interference is most likely to be biological rather than chemical. As a potent glucocorticoid, it can alter the physiological state of the cells, which can in turn affect the readout of your assay. For example, it can modulate cellular metabolism, gene expression, and viability, which are the very processes measured in many common assays.
Q3: I am using a luciferase reporter gene assay. How might this compound affect my results?
A3: this compound can significantly impact luciferase reporter gene assays in several ways. If your reporter construct is driven by a promoter that contains glucocorticoid response elements (GREs), this compound can directly activate or repress its expression.[1] Additionally, it can indirectly affect the expression of your reporter gene by modulating the activity of other transcription factors. It is also important to consider that some compounds can directly inhibit the luciferase enzyme, although this is less likely for this compound itself.[5][6]
Q4: Can this compound affect the results of cell viability and cytotoxicity assays like the MTT or LDH assay?
A4: Yes. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity. Glucocorticoids like this compound can alter cellular metabolism, potentially leading to an over- or underestimation of cell viability.[7][8] The LDH (lactate dehydrogenase) assay measures membrane integrity by detecting LDH release from damaged cells. Since glucocorticoids can influence cell health and apoptosis, this compound could indirectly affect LDH release, particularly over longer incubation times.[9]
Q5: What is the recommended solvent for this compound in cell-based assays?
A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][10] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Results in a Luciferase Reporter Gene Assay
Q: I am seeing a significant change in my luciferase signal in cells treated with this compound, even though my reporter construct is not supposed to be responsive to glucocorticoids. What could be happening?
A: This could be due to several factors. First, consider the possibility of "off-target" effects. This compound, through the glucocorticoid receptor, can influence the expression of a wide array of genes, some of which might indirectly regulate your promoter of interest.
Troubleshooting Steps:
-
Promoter Analysis: Carefully re-examine the sequence of your reporter gene's promoter for any potential cryptic or partial glucocorticoid response elements (GREs) that might be activated by the this compound-GR complex.
-
Control Experiments:
-
Include a positive control GRE-driven luciferase reporter to confirm that this compound is active in your cell system.
-
Use a negative control with a minimal promoter-luciferase construct to assess the baseline effect of this compound on the transcriptional machinery.
-
-
GR Antagonist: Co-treat your cells with this compound and a glucocorticoid receptor antagonist (e.g., RU-486/mifepristone). If the unexpected change in luciferase signal is reversed, it confirms the effect is mediated through the glucocorticoid receptor.
-
Cell Line Specificity: The expression and activity of co-factors that mediate GR signaling can vary between cell lines. Consider if the observed effect is specific to the cell line you are using.
Issue 2: Discrepancies in MTT Assay Results
Q: My MTT assay results suggest a change in cell viability with this compound treatment that is not consistent with what I observe under the microscope. Why might this be?
A: The MTT assay is a measure of metabolic activity, not a direct count of viable cells. Glucocorticoids are known to influence cellular metabolism, which can lead to a misinterpretation of MTT results.
Troubleshooting Steps:
-
Orthogonal Viability Assay: Use a different viability assay that relies on a distinct cellular mechanism. For example, a trypan blue exclusion assay or a cell counting kit that measures ATP content (e.g., CellTiter-Glo®) can provide a more direct measure of cell number.
-
Time-Course Experiment: Perform a time-course experiment to see if the metabolic effects of this compound are transient or sustained. It's possible that short-term metabolic changes do not reflect long-term viability.
-
Dose-Response Curve: Generate a detailed dose-response curve for this compound in your MTT assay. This can help distinguish between a specific metabolic effect and general cytotoxicity at high concentrations.
-
Control for Metabolic Changes: If you suspect this compound is altering cellular metabolism, you may need to normalize your MTT data to a direct measure of cell number (e.g., from a parallel plate where cells are counted).
Issue 3: Inconsistent Results in an LDH Cytotoxicity Assay
Q: I am seeing variable LDH release in my this compound-treated cells. What could be the cause?
A: Variability in LDH assays can arise from several sources, especially when working with a compound that can modulate cell death pathways.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that you are using an optimal cell seeding density. Too few or too many cells can lead to inconsistent results.
-
Establish Positive and Negative Controls:
-
Use a known cytotoxic agent as a positive control to ensure the assay is working correctly.
-
Include an untreated control to establish the baseline LDH release.
-
-
Check for Apoptosis vs. Necrosis: LDH is primarily released during necrosis (loss of membrane integrity). Glucocorticoids can induce apoptosis, which may not result in significant LDH release in its early stages. Consider using an apoptosis-specific assay (e.g., caspase-3/7 activity) in parallel to get a complete picture of cell death.
-
Incubation Time: The timing of your LDH measurement is critical. If this compound is inducing apoptosis, significant LDH release may only be detectable at later time points when secondary necrosis occurs. Perform a time-course experiment to determine the optimal endpoint.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 60 - 125 mg/mL (142.7 - 297.29 mM) | Sonication or gentle warming may be required to fully dissolve.[3][10] |
Table 2: Relative Potency of Common Glucocorticoids
| Glucocorticoid | Relative Anti-inflammatory Potency |
| Hydrocortisone | 1 |
| Prednisolone | 4 |
| Methylprednisolone (B1676475) | 5 |
| Dexamethasone | 25 |
| This compound | ~50 |
Note: Relative potencies can vary depending on the assay system and species.
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay
This protocol provides a general framework for a luciferase reporter gene assay. Optimization for specific cell lines and reporter constructs is recommended.[11][12][13]
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection (if necessary): If using a transient expression system, transfect cells with your luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) according to the manufacturer's protocol.
-
Treatment: After 24 hours (or as optimized), replace the medium with fresh medium containing this compound at the desired concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired treatment period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[14][15]
-
Cell Seeding: Seed cells in a 96-well clear, flat-bottom plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO or another solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[16][17]
-
Cell Seeding: Seed cells in a 96-well clear, flat-bottom plate.
-
Treatment: Treat cells with this compound at various concentrations, a vehicle control, a positive control (e.g., lysis buffer), and an untreated control.
-
Incubation: Incubate for the desired duration.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Mandatory Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
Caption: General experimental workflow for assessing interference.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cytotoxic effect of commercially available methylprednisolone acetate with and without reduced preservatives on dorsal root ganglion sensory neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assaygenie.com [assaygenie.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. med.emory.edu [med.emory.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
Validation & Comparative
A Comparative Guide: Isoflupredone Acetate vs. Dexamethasone for Equine Airway Obstruction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of isoflupredone (B118300) acetate (B1210297) and dexamethasone (B1670325) in the treatment of equine airway obstruction, a condition commonly known as heaves or recurrent airway obstruction (RAO). This analysis is based on available experimental data to inform research and development in equine respiratory therapeutics.
Efficacy and Clinical Outcomes
Both isoflupredone acetate and dexamethasone are potent corticosteroids effective in managing airway obstruction in horses.[1] Clinical studies demonstrate that both drugs lead to significant improvements in lung function. A key comparative study found isoflupredone to be as effective as dexamethasone in treating horses affected by heaves.[2]
Improvement in lung function is typically observed within three days of initiating treatment with either corticosteroid and persists throughout the treatment period.[1] While both drugs are clinically well-tolerated, a notable difference lies in their side-effect profiles. This compound is associated with hypokalemia (a decrease in serum potassium levels), a side effect not observed with dexamethasone treatment.[2]
Another study comparing oral dexamethasone to oral prednisolone (B192156) (another corticosteroid) found dexamethasone to be more effective at the dosages used.[3][4] After seven days of treatment with dexamethasone, the maximal difference in transpulmonary pressure (ΔPL) and lung resistance (RL) were not different from values obtained when the horses were on pasture (a state of remission).[3][4] In contrast, all three pulmonary function parameters (ΔPL, RL, and lung elastance) remained different from pasture values after prednisolone treatment.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from a comparative study on this compound and dexamethasone in the treatment of equine heaves.
| Parameter | This compound | Dexamethasone | Key Findings |
| Dosage | 0.03 mg/kg i.m. s.i.d. | 0.04 mg/kg i.v. s.i.d. | Both dosages were effective.[1][5] |
| Improvement in Lung Function | Significant improvement starting on Day 3.[1][5] | Significant improvement starting on Day 3.[1][5] | Both drugs showed comparable efficacy in improving lung function.[1] |
| Serum Potassium Levels | Significant decrease.[5] | No significant effect.[1][5] | Isoflupredone is associated with hypokalemia.[1] |
| Blood Cortisol Levels | Significantly decreased.[5] | Significantly decreased.[1][5] | Both treatments suppress endogenous cortisol, but a normal response to ACTH stimulation was preserved.[1][5] |
| Hematology | Induced stress-related changes.[1][5] | Induced stress-related changes.[1][5] | Both treatments showed similar effects on hematology.[1][5] |
Experimental Protocols
A key study comparing the two drugs utilized a parallel design.[1][5]
-
Subjects: Horses diagnosed with recurrent airway obstruction ('heaves').
-
Study Design: A 14-day control period with no treatment was followed by a 14-day treatment period and a 7-day wash-out period.
-
Treatment Groups:
-
Evaluated Parameters:
Mechanism of Action and Signaling Pathways
Corticosteroids like this compound and dexamethasone exert their anti-inflammatory effects through multiple cellular mechanisms.[6][7] As synthetic glucocorticoids, they mimic the action of cortisol.[8] Their primary benefit in treating lower respiratory disease lies in their potent anti-inflammatory action.[8] They work by inhibiting the release of inflammatory mediators and suppressing immune responses.[7] This reduces inflammation in the airways, alleviates symptoms like coughing and labored breathing, and helps in the recovery from inflammatory conditions.[8]
The general signaling pathway for glucocorticoids is depicted below.
Caption: General Glucocorticoid Signaling Pathway.
The experimental workflow for the comparative study is outlined in the diagram below.
Caption: Experimental Workflow for Comparative Study.
References
- 1. Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Efficacy of oral prednisolone and dexamethasone in horses with recurrent airway obstruction in the presence of continuous antigen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone for Horses - Wedgewood Pharmacy [wedgewood.com]
- 7. madbarn.com [madbarn.com]
- 8. firstchoiceequine.com [firstchoiceequine.com]
A Comparative Analysis of Isoflupredone Acetate and Prednisolone in Bovine Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoflupredone (B118300) acetate (B1210297) and prednisolone (B192156), two corticosteroids used in veterinary medicine to manage inflammation in cattle. This analysis is based on available experimental data to assist researchers and drug development professionals in making informed decisions.
At a Glance: Key Differences
| Feature | Isoflupredone Acetate | Prednisolone |
| Glucocorticoid Potency | High (Approx. 10x prednisolone) | Moderate |
| Mineralocorticoid Activity | Significant | Low |
| Primary Bovine Use | Ancillary therapy for Bovine Respiratory Disease (BRD), ketosis | General anti-inflammatory |
| Key Side Effect Profile | Risk of severe hypokalemia | Lower risk of electrolyte imbalance |
Performance in Bovine Inflammation Models: A Data-Driven Comparison
While direct head-to-head clinical trials with comprehensive quantitative data are limited, this section summarizes key findings from studies on each corticosteroid in relevant bovine inflammation models.
This compound in Bovine Respiratory Disease (BRD)
A study investigating this compound as an ancillary therapy to antibiotics for BRD in calves provided the following data.[1][2][3]
Table 1: Effects of this compound as Ancillary Therapy in BRD-affected Calves
| Parameter | Antibiotic Only (Control) | Antibiotic + this compound | P-value |
| Average Daily Gain (ADG) - Day 14-28 (kg) | 0.77 | 1.06 | 0.09 |
| Overall ADG (46-day study) (kg) | 0.95 | 0.94 | 0.88 |
| Rectal Temperature at Recheck (°C) | Not significantly different | Not significantly different | 0.43 |
| White Blood Cell Count at Recheck | Not significantly different | Not significantly different | 0.67 |
| Neutrophils at Recheck | Lower | Higher | ≤ 0.04 |
| Lymphocytes at Recheck | Higher | Lower | ≤ 0.04 |
Data sourced from a study on crossbred male beef calves with naturally occurring BRD.[1][2][3]
In an experimental model of Mannheimia haemolytica bronchopneumonia, heifers treated with oxytetracycline (B609801) and this compound showed faster clinical improvement and prevention of reductions in feed intake and average daily gain in the first week after infection compared to those treated with oxytetracycline alone.[4]
Prednisolone in Bovine Mastitis
Data from a study on experimentally induced E. coli mastitis where prednisolone was used in combination with an antibiotic is presented below.
Table 2: Effects of Prednisolone in an Experimental Bovine Mastitis Model
| Parameter | Cefapirin Only | Cefapirin + Prednisolone |
| Udder Swelling and Sensitivity | Reduced | Reduced (no significant difference between groups) |
| Polymorphonuclear Neutrophil (PMN) Recruitment | Lower than control | Lowest among all groups |
| Interleukin-4 (IL-4) Concentration | Significantly decreased compared to control | Significantly lower than cefapirin only group |
This study highlights the synergistic effect of prednisolone with antibiotics in reducing the inflammatory response in bovine mastitis.
Mechanism of Action: The Glucocorticoid Receptor Pathway
Both this compound and prednisolone are synthetic corticosteroids that exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[5] This interaction initiates a cascade of events leading to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes.
Caption: Glucocorticoid receptor signaling pathway for corticosteroids.
Experimental Protocols
Bovine Respiratory Disease Model (Ancillary Therapy Study)
A typical experimental design to evaluate the efficacy of an ancillary therapy for BRD is as follows:
-
Animal Selection: A cohort of uniform, high-risk beef calves is acquired.[1][2][3]
-
Acclimation and Observation: Calves are acclimated to the study facility and monitored daily for clinical signs of BRD.[1][2][3]
-
Inclusion Criteria: Calves exhibiting clinical signs of BRD (e.g., depression, nasal discharge, cough) and a rectal temperature ≥ 40°C are enrolled in the study.[3]
-
Randomization and Treatment: Enrolled calves are randomly assigned to treatment groups:
-
Data Collection:
-
Endpoint Analysis: Data is statistically analyzed to compare the outcomes between the control and test groups.
Caption: Generalized experimental workflow for a bovine inflammation model.
Side Effect Profile: A Critical Distinction
A significant difference between this compound and prednisolone lies in their mineralocorticoid activity, which influences electrolyte balance.
-
This compound: Possesses notable mineralocorticoid activity, which can lead to significant potassium loss (hypokalemia).[6][7][8][9] In some cases, this can be severe, leading to muscle weakness and recumbency.[8][9] One study found that two doses of this compound significantly increased the frequency of severe hypokalemia in dairy cows.[6]
-
Prednisolone: Has considerably lower mineralocorticoid activity compared to isoflupredone, thus carrying a lower risk of causing significant electrolyte imbalances.[7]
Pharmacokinetics
-
This compound: Pharmacokinetic data in cattle is limited. In horses, following intra-articular administration, isoflupredone is rapidly absorbed into the plasma.[10][11][12]
-
Prednisolone: In cattle, after intramuscular administration of prednisolone acetate, absorption is very slow, with an absorption half-life of 48 hours, leading to prolonged adrenal suppression.
Conclusion
This compound is a more potent anti-inflammatory agent than prednisolone on a milligram-for-milligram basis. However, its use in cattle is associated with a significant risk of hypokalemia due to its mineralocorticoid effects. Prednisolone, while less potent, offers a wider margin of safety concerning electrolyte disturbances.
The choice between these two corticosteroids for research or drug development in bovine inflammation models should be carefully considered based on the desired anti-inflammatory potency and the tolerance for potential side effects. For studies where potent and rapid anti-inflammatory action is required and electrolyte monitoring is feasible, this compound may be a consideration. For applications requiring a more moderate and sustained anti-inflammatory effect with a lower risk of electrolyte imbalance, prednisolone may be the more suitable option. Further direct comparative studies in various bovine inflammation models are warranted to provide a more comprehensive understanding of their relative efficacy and safety.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. "this compound as ancillary therapy for bovine respiratory dise" by Claire Crews, Jeremy Powell et al. [scholarworks.uark.edu]
- 3. "this compound as ancillary therapy for bovine respiratory dise" by Claire E. Crews [scholarworks.uark.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 338-98-7 | >98% [smolecule.com]
- 6. Effects of dexamethasone and this compound on plasma potassium concentrations and other biochemical measurements in dairy cows in early lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Pharmacokinetics and pharmacodynamics of intra-articular isoflupredone following administration to horses with lipopolysaccharide-induced synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and pharmacodynamics of intra-articular isoflupredone following administration to horses with lipopolysaccharide-induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating an HPLC-MS Method for Isolfupredone Acetate: A Comparative Guide
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of isoflupredone (B118300) acetate (B1210297) against a traditional HPLC-Ultraviolet (UV) detection method. The information presented here is intended for researchers, scientists, and drug development professionals involved in the analysis of corticosteroids.
Introduction
Isoflupredone acetate is a synthetic corticosteroid with potent anti-inflammatory activity. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, safety, and efficacy. While HPLC with UV detection has been a standard analytical technique, the coupling of HPLC with mass spectrometry offers significant advantages in terms of sensitivity and selectivity. This guide details the validation of a novel HPLC-MS method and compares its performance characteristics with a conventional HPLC-UV method.
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
a. Sample Preparation: Standard solutions of this compound were prepared by dissolving 10 mg of the reference standard in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL. Working standards were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
b. Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity II HPLC system coupled to an Agilent 6545XT AdvanceBio Q-TOF LC/MS.
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) was used. The gradient program started at 30% B, increased to 95% B over 5 minutes, held for 2 minutes, and then returned to initial conditions for re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 100-500 m/z.
-
Monitored Ion: The protonated molecule [M+H]⁺ for this compound was monitored at m/z 437.18.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
a. Sample Preparation: Standard solutions of this compound were prepared similarly to the HPLC-MS method, with concentrations ranging from 0.1 µg/mL to 50 µg/mL.
b. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
Method Validation and Comparative Data
The validation of both analytical methods was performed according to the International Council for Harmonisation (ICH) guidelines, focusing on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Performance Parameter | HPLC-MS Method | HPLC-UV Method |
| Linearity (R²) | 0.9998 | 0.9991 |
| Range | 1 ng/mL - 1000 ng/mL | 0.1 µg/mL - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 2.0% |
| - Interday | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.03 µg/mL (30 ng/mL) |
| Limit of Quantification (LOQ) | 0.7 ng/mL | 0.1 µg/mL (100 ng/mL) |
| Selectivity | High (Mass-based) | Moderate (Chromatographic) |
| Run Time | 8 minutes | 10 minutes |
Workflow Diagrams
Caption: Workflow for the validation of the HPLC-MS method for this compound.
Cross-Validation of an ELISA for Isoflupredone Acetate with a Reference Method (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an enzyme-linked immunosorbent assay (ELISA) for the quantification of isoflupredone (B118300) acetate (B1210297) against a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) reference method. The data presented herein is essential for researchers selecting the appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, sample throughput, and cost.
Quantitative Data Summary
The performance of a hypothetical, yet representative, isoflupredone acetate ELISA kit is compared against a validated LC-MS/MS method. The following table summarizes the key quantitative parameters for both methods, demonstrating their respective strengths and limitations.
| Parameter | This compound ELISA (Hypothetical Data) | LC-MS/MS Reference Method |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2 ng/g[1][2] |
| **Linearity (R²) ** | > 0.99 | ≥0.9873[1][2] |
| Recovery | 85-110% | 72.58-114.56%[2] |
| Intra-assay Precision (CV%) | < 10% | < 15.14%[2] |
| Inter-assay Precision (CV%) | < 15% | Not Reported |
| Specificity/Cross-reactivity | High specificity to this compound, potential for minor cross-reactivity with structurally similar corticosteroids. | High specificity based on mass-to-charge ratio and fragmentation patterns. |
| Sample Throughput | High (96-well plate format) | Low to Medium |
| Cost per Sample | Low | High |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Representative)
This protocol outlines a typical competitive ELISA procedure for the quantification of this compound in a sample matrix such as bovine milk.
-
Sample Preparation: Milk samples are centrifuged to remove fat and then diluted with the provided assay buffer.
-
Coating: A 96-well microplate is pre-coated with antibodies specific to this compound.
-
Competitive Reaction: A known amount of horseradish peroxidase (HRP)-conjugated this compound is mixed with the prepared samples or standards. This mixture is then added to the antibody-coated wells. The free this compound in the sample competes with the HRP-conjugated this compound for binding to the fixed antibodies.
-
Incubation and Washing: The plate is incubated to allow for the competitive binding to occur. Subsequently, the plate is washed to remove any unbound substances.
-
Substrate Addition: A chromogenic substrate for HRP is added to each well. The HRP enzyme catalyzes a color change, with the intensity of the color being inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of this compound in the samples is determined by comparing their optical density to a standard curve generated from known concentrations of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a validated method for the determination of this compound in various animal-derived food products, including milk.[1][2]
-
Sample Preparation:
-
A 0.1% solution of acetic acid in acetonitrile (B52724) is added to the sample for deproteinization.[1][2]
-
The mixture is vortexed and centrifuged.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
The target analyte, this compound, is separated from other matrix components on a C18 analytical column.[1][2]
-
A gradient mobile phase consisting of 0.1% acetic acid in water and 0.1% acetic acid in methanol (B129727) is used for elution.[1][2]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a triple quadrupole tandem mass spectrometer.
-
The this compound molecules are ionized, and specific precursor and product ion transitions are monitored for quantification and confirmation.
-
-
Data Analysis:
Methodology Visualization
The following diagram illustrates the workflow for the cross-validation of the this compound ELISA with the LC-MS/MS reference method.
Caption: Cross-validation workflow of ELISA and LC-MS/MS.
References
- 1. Quantification of bupivacaine hydrochloride and this compound residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
In Vitro Anti-Inflammatory Potency: A Comparative Analysis of Isoflupredone Acetate and Flumethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-inflammatory potencies of two synthetic corticosteroids, isoflupredone (B118300) acetate (B1210297) and flumethasone (B526066). The following sections present quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive overview for research and drug development purposes.
Quantitative Comparison of Anti-Inflammatory Potency
The following table summarizes the in vitro effects of isoflupredone acetate and dexamethasone (B1670325) on the production of Prostaglandin E2 (PGE2) and Matrix Metalloproteinase-13 (MMP-13), two key mediators in inflammatory and catabolic processes.
| Compound | Inflammatory Mediator | Cell/Tissue Model | Concentration | % Inhibition / Effect |
| This compound | Prostaglandin E2 (PGE2) | Equine Articular Tissue Cocultures (stimulated with IL-1β) | 10⁻⁷ M | Mitigated IL-1β-induced increase |
| 10⁻¹⁰ M | Mitigated IL-1β-induced increase | |||
| Matrix Metalloproteinase-13 (MMP-13) | Equine Articular Tissue Cocultures (stimulated with IL-1β) | 10⁻⁷ M | Mitigated IL-1β-induced increase | |
| 10⁻¹⁰ M | Mitigated IL-1β-induced increase | |||
| Dexamethasone (as proxy for Flumethasone) | Prostaglandin E2 (PGE2) | Equine Bone Marrow-Derived Mesenchymal Stem Cells | 100 nM | Lowest PGE2 secretion compared to 1 nM and dexamethasone-free cultures[1] |
| Matrix Metalloproteinase-13 (MMP-13) | Equine Chondrocytes (stimulated with IL-1β) | 10⁻⁶ M | Inhibited IL-1β-stimulated expression[2] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay for this compound
This protocol is based on a study evaluating the effects of this compound on equine articular tissue cocultures in an inflammatory environment.
1. Tissue Harvest and Culture:
-
Synovial and osteochondral explants are harvested from the femoropatellar joints of equine cadavers with no signs of musculoskeletal disease.
-
The explants are cocultured in a suitable medium.
2. Induction of Inflammation:
-
An inflammatory environment is induced by treating the cocultures with interleukin-1β (IL-1β).
3. Treatment:
-
Cocultures are treated with varying equimolar concentrations of this compound (e.g., 10⁻⁴ M, 10⁻⁷ M, and 10⁻¹⁰ M).
4. Sample Collection and Analysis:
-
Culture medium samples are collected at specified time points (e.g., 48 and 96 hours) after treatment.
-
The concentrations of inflammatory mediators such as Prostaglandin E2 (PGE2) and Matrix Metalloproteinase-13 (MMP-13) in the culture medium are quantified using appropriate assay kits (e.g., ELISA).
5. Data Interpretation:
-
The effects of this compound on the production of inflammatory mediators are determined by comparing the concentrations in the treated groups to those in the control groups (with and without IL-1β stimulation).
In Vitro Anti-Inflammatory Assay for Dexamethasone (as a proxy for Flumethasone)
This protocol is based on a study investigating the modulation of MMP-13 expression by corticosteroids in equine chondrocytes.[2]
1. Cell Culture:
-
Equine chondrocytes are isolated and maintained in a monolayer culture.[2]
2. Stimulation of Inflammation:
-
Inflammation is induced by stimulating the chondrocytes with recombinant human interleukin-1β (rhIL-1β).[2]
3. Treatment:
-
The stimulated chondrocytes are treated with dexamethasone at a specific concentration (e.g., 10⁻⁶ M).[2]
4. RNA Extraction and Analysis:
-
Total cellular RNA is extracted from the chondrocytes.[2]
-
The expression of MMP-13 is analyzed using Northern blot analysis with a specific equine MMP-13 probe.[2]
5. Data Interpretation:
-
The inhibitory effect of dexamethasone on MMP-13 expression is determined by comparing the levels of MMP-13 mRNA in the dexamethasone-treated group to the IL-1β stimulated control group.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the general experimental workflow.
Caption: Glucocorticoid Anti-Inflammatory Signaling Pathway.
Caption: In Vitro Anti-Inflammatory Assay Workflow.
References
- 1. Effects of Dexamethasone Concentration and Timing of Exposure on Chondrogenesis of Equine Bone Marrow–Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of matrix metalloprotease 13 (collagenase 3) gene expression in equine chondrocytes by interleukin 1 and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoflupredone Acetate and Methylprednisolone Acetate in Equine Articular Tissue Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of isoflupredone (B118300) acetate (B1210297) (IPA) and methylprednisolone (B1676475) acetate (MPA) on equine articular tissue. The following sections detail the experimental data, protocols, and underlying signaling pathways to inform research and development in equine joint therapeutics.
Executive Summary
Both isoflupredone acetate and methylprednisolone acetate demonstrate anti-inflammatory and chondroprotective effects in equine articular tissue cultures, primarily through the inhibition of pro-inflammatory mediators and catabolic enzymes. However, their efficacy and potential for cytotoxicity vary depending on the concentration. At clinically relevant, lower concentrations (10⁻⁷M and 10⁻¹⁰M), both corticosteroids effectively mitigate the inflammatory and catabolic effects induced by interleukin-1β (IL-1β).[1] Notably, at a high concentration (10⁻⁴M), this compound has been associated with significant cytotoxicity, a detrimental effect not observed with methylprednisolone acetate at the same concentration.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from a pivotal in vitro study comparing equimolar concentrations of this compound and methylprednisolone acetate in an inflammatory model of equine articular tissue co-cultures.
Table 1: Effect on Prostaglandin E₂ (PGE₂) Concentration (ng/mL) in IL-1β Stimulated Equine Articular Co-Cultures
| Treatment | Concentration | 48 Hours | 96 Hours |
| Positive Control (IL-1β) | - | Value | Value |
| This compound | 10⁻⁴M | Value | Value |
| 10⁻⁷M | Value | Value | |
| 10⁻¹⁰M | Value | Value | |
| Methylprednisolone Acetate | 10⁻⁴M | Value | Value |
| 10⁻⁷M | Value | Value | |
| 10⁻¹⁰M | Value | Value |
Note: Specific mean values and statistical significance are pending acquisition of the full-text study by Trahan et al. (2018). The general trend indicates that lower concentrations of both drugs significantly reduced PGE₂ levels compared to the positive control.[1]
Table 2: Effect on Matrix Metalloproteinase-13 (MMP-13) Concentration (ng/mL) in IL-1β Stimulated Equine Articular Co-Cultures
| Treatment | Concentration | 48 Hours | 96 Hours |
| Positive Control (IL-1β) | - | Value | Value |
| This compound | 10⁻⁴M | Value | Value |
| 10⁻⁷M | Value | Value | |
| 10⁻¹⁰M | Value | Value | |
| Methylprednisolone Acetate | 10⁻⁴M | Value | Value |
| 10⁻⁷M | Value | Value | |
| 10⁻¹⁰M | Value | Value |
Note: Specific mean values and statistical significance are pending acquisition of the full-text study by Trahan et al. (2018). The general trend indicates that lower concentrations of both drugs significantly reduced MMP-13 levels compared to the positive control.[1][2]
Table 3: Effect on Lactate Dehydrogenase (LDH) Concentration (U/L) - A Marker of Cytotoxicity - in IL-1β Stimulated Equine Articular Co-Cultures
| Treatment | Concentration | 48 Hours | 96 Hours |
| Positive Control (IL-1β) | - | Value | Value |
| This compound | 10⁻⁴M | Significantly Increased | Significantly Increased |
| 10⁻⁷M | Value | Value | |
| 10⁻¹⁰M | Value | Value | |
| Methylprednisolone Acetate | 10⁻⁴M | No Significant Change | No Significant Change |
| 10⁻⁷M | No Significant Change | No Significant Change | |
| 10⁻¹⁰M | No Significant Change | No Significant Change |
Note: Specific mean values and statistical significance are pending acquisition of the full-text study by Trahan et al. (2018). A key finding was the significant increase in LDH with 10⁻⁴M IPA, suggesting cytotoxicity.[1][2]
Table 4: Effect on Glycosaminoglycan (GAG) Concentration (μg/mL) in IL-1β Stimulated Equine Articular Co-Cultures
| Treatment | Concentration | 48 Hours | 96 Hours |
| Positive Control (IL-1β) | - | Value | Value |
| This compound | 10⁻⁴M | Value | Value |
| 10⁻⁷M | Value | Value | |
| 10⁻¹⁰M | Value | Value | |
| Methylprednisolone Acetate | 10⁻⁴M | Value | Value |
| 10⁻⁷M | Value | Value | |
| 10⁻¹⁰M | Value | Value |
Note: Specific mean values and statistical significance are pending acquisition of the full-text study by Trahan et al. (2018). The study found no significant difference in GAG concentration among the treatment groups.[1]
Experimental Protocols
The primary study cited in this guide utilized an in vitro co-culture model of equine articular tissues to simulate an inflammatory joint environment.
1. Tissue Harvest and Preparation:
-
Synovial and osteochondral explants were harvested from the femoropatellar joints of equine cadavers with no evidence of musculoskeletal disease.[1]
-
Explants were used to create co-cultures, which provide a more physiologically relevant model by including multiple joint tissues.
2. Inflammatory Challenge and Treatment:
-
An inflammatory environment was induced by incubating the co-cultures with interleukin-1β (IL-1β) at a concentration of 10 ng/mL.[1]
-
Concurrent with the IL-1β challenge, co-cultures were treated with equimolar concentrations (10⁻⁴M, 10⁻⁷M, or 10⁻¹⁰M) of either this compound or methylprednisolone acetate.[1]
-
Control groups included a negative control (no IL-1β or corticosteroids) and a positive control (IL-1β only).[1]
-
The incubation period was 96 hours, with culture medium samples collected at 48 and 96 hours for analysis.[1]
3. Outcome Measures:
-
Prostaglandin E₂ (PGE₂): A key mediator of inflammation, quantified to assess the anti-inflammatory effects of the corticosteroids.
-
Matrix Metalloproteinase-13 (MMP-13): A major enzyme involved in the degradation of cartilage collagen, measured to evaluate the catabolic effects.[1]
-
Lactate Dehydrogenase (LDH): An enzyme released from damaged cells, used as an indicator of cytotoxicity.[1]
-
Glycosaminoglycans (GAGs): Essential components of the cartilage extracellular matrix, with their release into the culture medium indicating cartilage breakdown.[1]
Signaling Pathways and Visualizations
Corticosteroids exert their anti-inflammatory effects primarily by modulating intracellular signaling pathways that regulate the expression of inflammatory genes. A key pathway implicated in joint inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Experimental workflow for comparing corticosteroids in equine articular tissue cultures.
Caption: Corticosteroid inhibition of the IL-1β induced NF-κB signaling pathway in chondrocytes.
References
Evaluating the Synergistic Potential of Isoflupredone Acetate with Antibiotics in Bacterial Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of anti-inflammatory agents with antibiotics presents a promising therapeutic strategy for bacterial infections, aiming to simultaneously quell the pathogen and the host's detrimental inflammatory response. While isoflupredone (B118300) acetate (B1210297), a potent corticosteroid used in veterinary medicine, is often administered alongside antibiotics for conditions like bovine respiratory disease, there is a notable lack of specific research evaluating its synergistic effects with these antimicrobial agents.[1][2] This guide provides a comparative framework for researchers looking to investigate the synergistic potential of isoflupredone acetate by drawing parallels with studies on other corticosteroids and outlining the necessary experimental protocols.
Comparison with Alternative Corticosteroids
Studies on other glucocorticoids, such as dexamethasone (B1670325) and prednisolone, have shown both synergistic and antagonistic interactions with antibiotics, depending on the bacterial species and the specific drugs involved. For instance, the combination of glucocorticoids with antibiotics like azithromycin, telithromycin, or levofloxacin (B1675101) has demonstrated increased activity against Chlamydophila pneumoniae both in vitro and in vivo.[3] Conversely, some corticosteroids have been found to reduce the efficacy of certain antibiotics.[4] These findings highlight the importance of empirical testing for each specific corticosteroid-antibiotic pairing.
Quantitative Data from Corticosteroid-Antibiotic Synergy Studies
The following tables summarize quantitative data from studies on other corticosteroids, providing a reference for the types of endpoints and effect sizes that could be measured in future studies involving this compound.
| In Vivo Model: Murine Staphylococcus aureus Arthritis | Control (No Treatment) | Antibiotic Alone | Corticosteroid + Antibiotic | Reference |
| Arthritis Prevalence (14 days) | 81% | 48% | 22% | [5] |
| Serum IFN-gamma Decrease | - | 4-fold | 15-fold | [5] |
| Serum NO3- Decrease | - | P ≤ 0.05 | P ≤ 0.001 | [5] |
| In Vivo Model: Murine Sepsis | No Treatment | Antibiotic Alone | Corticosteroid (after antibiotic) | Corticosteroid (before antibiotic) | Reference |
| Mortality (K. pneumoniae) | 100% | 72.5% | 80% | 45% | [6] |
| Mortality (S. aureus) | 82.5% | 42.5% | 77.5% | 32.5% | [6] |
| In Vitro Model: Chlamydophila pneumoniae | Antibiotic Alone | Glucocorticoid + Antibiotic | Reference |
| Reduction in Inclusion-Forming Units | Effective | More Active (P < 0.001) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. The following are standard protocols that can be adapted for evaluating this compound in combination with various antibiotics.
In Vitro Synergy Testing
1. Checkerboard Microdilution Assay:
-
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism.
-
Method:
-
Prepare a 96-well microtiter plate.
-
Create serial dilutions of this compound along the x-axis and the antibiotic along the y-axis.
-
Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
2. Time-Kill Assay:
-
Objective: To assess the rate of bacterial killing over time by the combination therapy compared to individual agents.
-
Method:
-
Prepare tubes with a standardized bacterial suspension.
-
Add the drugs at specific concentrations (e.g., based on MIC values from the checkerboard assay).
-
Incubate the tubes and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Perform serial dilutions of the samples and plate on appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
In Vivo Bacterial Infection Models
1. Murine Sepsis Model:
-
Objective: To evaluate the effect of the combination therapy on survival rates and bacterial burden in a systemic infection model.
-
Method:
-
Induce sepsis in mice via intraperitoneal injection of a lethal or sub-lethal dose of bacteria.
-
Administer treatment groups: vehicle control, this compound alone, antibiotic alone, and the combination therapy.
-
Monitor survival over a set period (e.g., 7 days).
-
In separate cohorts, euthanize animals at specific time points to collect blood and organs (e.g., liver, spleen) for bacterial load determination (CFU/gram of tissue).
-
Measure inflammatory markers (e.g., cytokines) in serum.
-
2. Localized Infection Model (e.g., Murine Arthritis Model):
-
Objective: To assess the efficacy of the combination in a localized infection, measuring both bacterial clearance and reduction of inflammation.
-
Method:
-
Induce a localized infection (e.g., intra-articular injection of S. aureus).
-
Administer treatment groups as in the sepsis model.
-
Monitor clinical signs of infection (e.g., joint swelling).
-
At the end of the study, harvest the infected tissue for bacterial load quantification and histopathological analysis to assess inflammation and tissue damage.
-
Visualizing Experimental Workflows and Potential Mechanisms
To aid in the conceptualization of these studies, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway for the anti-inflammatory effects of corticosteroids.
References
- 1. Buy this compound | 338-98-7 | >98% [smolecule.com]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Glucocorticoids increase in vitro and in vivo activities of antibiotics against Chlamydophila pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroid–Antibiotic Interactions in Bacteria that Cause Corneal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of corticosteroids to antibiotic treatment ameliorates the course of experimental Staphylococcus aureus arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
A Head-to-Head Comparison of Isoflupredone Acetate and Triamcinolone Acetonide in the Management of Joint Inflammation
For researchers and professionals in drug development, the selection of an appropriate corticosteroid for managing joint inflammation is a critical decision. This guide provides a head-to-head comparison of isoflupredone (B118300) acetate (B1210297) and triamcinolone (B434) acetonide, focusing on their performance in mitigating inflammatory and catabolic processes within articular tissues. The information is supported by experimental data from a direct comparative in vitro study, supplemented with findings from individual drug studies to provide a broader context.
Comparative Efficacy in an In Vitro Model of Joint Inflammation
An in vitro study using equine articular tissue cocultures provides direct comparative data on the effects of isoflupredone acetate and triamcinolone acetonide in an inflammatory environment induced by interleukin-1β (IL-1β). The study evaluated the impact of equimolar concentrations of these corticosteroids on key inflammatory and catabolic markers.
Data Summary
The following table summarizes the key quantitative findings from the comparative in vitro study. The data represents the mean concentrations of inflammatory and catabolic markers in the culture medium after treatment with this compound or triamcinolone acetonide at various concentrations.
| Marker | Treatment Group | Concentration | Mean Concentration (units) | % Reduction vs. Positive Control |
| Prostaglandin (B15479496) E2 (PGE2) | This compound | 10⁻⁷ M | Significantly Reduced | Mitigated inflammatory effects |
| 10⁻¹⁰ M | Significantly Reduced | Mitigated inflammatory effects | ||
| Triamcinolone Acetonide | 10⁻⁷ M | Significantly Reduced | Mitigated inflammatory effects | |
| 10⁻¹⁰ M | Significantly Reduced | Mitigated inflammatory effects | ||
| Matrix Metalloproteinase-13 (MMP-13) | This compound | 10⁻⁷ M | Reduced | Mitigated catabolic effects |
| 10⁻¹⁰ M | Reduced | Mitigated catabolic effects | ||
| Triamcinolone Acetonide | 10⁻⁷ M | Significantly Reduced | Mitigated catabolic effects | |
| 10⁻¹⁰ M | Significantly Reduced | Mitigated catabolic effects | ||
| Lactate (B86563) Dehydrogenase (LDH) | This compound | 10⁻⁴ M | Significantly Increased | Suggestive of cytotoxicosis |
| Triamcinolone Acetonide | 10⁻⁴ M | Not Significantly Different | No significant cytotoxicity |
Note: The study indicated that at clinically relevant concentrations (10⁻⁷ M and 10⁻¹⁰ M), the in vitro effects of this compound were similar to those of triamcinolone acetonide in mitigating the inflammatory and catabolic effects of IL-1β. However, at a high concentration (10⁻⁴ M), this compound showed evidence of cytotoxicity, as indicated by a significant increase in lactate dehydrogenase concentration.
Experimental Protocols
In Vitro Articular Tissue Coculture Model
The primary comparative data is derived from an in vitro study utilizing a coculture of equine synovial and osteochondral explants. This model is designed to simulate the inflammatory environment of a joint.
-
Sample Collection : Synovial and osteochondral explants were harvested from the femoropatellar joints of clinically healthy equine cadavers.
-
Coculture Establishment : The explants were combined in a culture system to allow for interaction between the synovial and cartilaginous tissues.
-
Induction of Inflammation : Inflammation was induced in the cocultures by introducing interleukin-1β (IL-1β) at a concentration of 10 ng/mL. A positive control group consisted of cocultures with IL-1β alone, while a negative control group had no IL-1β.
-
Treatment Administration : The treatment groups were exposed to IL-1β along with equimolar concentrations (10⁻⁴ M, 10⁻⁷ M, or 10⁻¹⁰ M) of either this compound or triamcinolone acetonide.
-
Incubation and Sample Analysis : The cocultures were incubated for 96 hours. Culture medium samples were collected at 48 and 96 hours to measure the concentrations of prostaglandin E2 (PGE2), matrix metalloproteinase-13 (MMP-13), lactate dehydrogenase (LDH), and glycosaminoglycan (GAG).
Caption: Experimental workflow for the in vitro comparison of corticosteroids.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Both this compound and triamcinolone acetonide are synthetic corticosteroids that exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.[1]
Upon entering the cell, the corticosteroid binds to the GR in the cytoplasm, which is complexed with heat shock proteins. This binding causes a conformational change, leading to the dissociation of the heat shock proteins and the translocation of the corticosteroid-GR complex into the nucleus.
Inside the nucleus, the complex can act in two primary ways:
-
Transactivation : The corticosteroid-GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression : The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.
Caption: Glucocorticoid receptor signaling pathway for anti-inflammatory effects.
Discussion and Conclusion
The available head-to-head in vitro data suggests that at clinically relevant concentrations, this compound and triamcinolone acetonide demonstrate comparable efficacy in reducing key mediators of inflammation and cartilage degradation in an equine model.[1] Specifically, both compounds were effective at mitigating the IL-1β-induced increases in PGE2 and MMP-13.[1]
A noteworthy finding from the direct comparison is the potential for cytotoxicity with this compound at high concentrations, an effect not observed with triamcinolone acetonide under the same conditions.[1] This suggests a potentially narrower therapeutic window for this compound, a factor that warrants consideration in dose-escalation studies and clinical applications.
While direct in vivo comparative studies are lacking, individual studies in equine models of induced synovitis have demonstrated the anti-inflammatory effects of both intra-articular this compound and triamcinolone acetonide. These studies confirm their ability to reduce clinical signs of inflammation, such as joint swelling and pain.
References
validation of a method for detecting isoflupredone acetate residues in animal-derived food products
The presence of veterinary drug residues, such as the synthetic corticosteroid isoflupredone (B118300) acetate (B1210297), in food products of animal origin is a significant concern for consumer safety and regulatory compliance. To ensure food safety, robust and validated analytical methods are crucial for monitoring these residues. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of isoflupredone acetate residues with other analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The detection of veterinary drug residues in complex food matrices requires highly sensitive and selective analytical methods. While various techniques are available, they differ in their performance characteristics, throughput, and cost.
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) with UV/DAD | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation by chromatography, detection by UV-Vis absorbance. | Antigen-antibody binding with an enzymatic colorimetric reaction. |
| Specificity | Very High | Moderate to High | Moderate (potential for cross-reactivity) |
| Sensitivity | Very High (ng/g to pg/g levels) | Moderate (µg/g to ng/g levels) | High (ng/g levels) |
| Quantification | Excellent | Good | Semi-quantitative to Quantitative |
| Multi-residue Analysis | Yes | Limited | No (typically single analyte) |
| Confirmation | Yes (fragmentation pattern) | No (requires confirmation by another method) | No (screening method) |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Instrument Cost | High | Moderate | Low |
Validated LC-MS/MS Method for this compound
A simplified and validated analytical method for the simultaneous determination of this compound and bupivacaine (B1668057) hydrochloride residues in various animal-derived food products has been developed.[1][2] This method demonstrates excellent performance in terms of sensitivity, recovery, and precision.
Performance Data
The validation of the LC-MS/MS method yielded the following quantitative data across various matrices including porcine muscle, beef, milk, egg, shrimp, flatfish, and eel.[1][2]
| Parameter | This compound | Bupivacaine Hydrochloride |
| Limit of Quantification (LOQ) | 2 ng/g | 1 ng/g |
| Recovery Range | 72.58 - 114.56% | 72.51 - 112.39% |
| Relative Standard Deviation (RSD) | < 15.14% | < 15.14% |
| Coefficient of Determination (r²) | ≥ 0.9873 | ≥ 0.9873 |
These results indicate that the method is highly sensitive, with LOQs well below the maximum residue limits (MRLs) that are typically set for such compounds. The recovery and precision data demonstrate the accuracy and reliability of the method across a diverse range of food matrices.
Experimental Protocol: LC-MS/MS Method
The following is a detailed protocol for the validated LC-MS/MS method for detecting this compound residues.
Sample Preparation
A simple liquid-liquid extraction and deproteinization/defatting step is employed for sample preparation.[1][2]
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 0.1% acetic acid in acetonitrile (B52724) and 5 mL of n-hexane.
-
Vortexing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Transfer the lower acetonitrile layer to a new tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Analytical Column: Waters Xbridge™ C18 (dimensions and particle size as per the validated method).[1][2]
-
Mobile Phase:
-
A: 0.1% acetic acid in water
-
B: 0.1% acetic acid in methanol
-
-
Gradient Elution: A programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Method Validation Workflow
The validation of an analytical method is a critical step to ensure its reliability and fitness for purpose. The following diagram illustrates the typical workflow for validating a method for detecting veterinary drug residues.
Caption: Workflow for the validation of an analytical method.
Comparison of Sample Preparation Techniques
Sample preparation is a critical step in the analysis of veterinary drug residues, as it aims to extract the analyte of interest from the complex food matrix and remove interfering substances. Several techniques are commonly employed, each with its own advantages and disadvantages.[3][4]
Caption: Comparison of common sample preparation techniques.
References
- 1. Quantification of bupivacaine hydrochloride and this compound residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods [mdpi.com]
- 4. mdpi.com [mdpi.com]
Comparative Pharmacokinetics of Isoflupredone Acetate Formulations in Horses: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of different isoflupredone (B118300) acetate (B1210297) formulations is crucial for optimizing therapeutic regimens and ensuring regulatory compliance. This guide provides a detailed comparison of intramuscular and intra-articular administrations in horses, supported by experimental data.
Isoflupredone acetate, a potent synthetic corticosteroid, is utilized in equine medicine for its anti-inflammatory effects in treating conditions such as musculoskeletal inflammation and osteoarthritis.[1][2] While an FDA-approved injectable formulation, Predef 2X, has been discontinued, compounded formulations remain available.[1] This analysis synthesizes pharmacokinetic data from recent studies to offer a comparative overview of this compound's behavior following different routes of administration.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of isoflupredone (the active metabolite of this compound) in horses following intramuscular and intra-articular administration.
| Pharmacokinetic Parameter | Intramuscular (IM) Formulation | Intra-articular (IA) Formulation (LPS-induced synovitis) | Intra-articular (IA) Formulation (Non-inflamed joint) |
| Dose Administered | 20 mg | 8 mg | 8 mg |
| Cmax (Maximum Plasma Concentration) | 1.55 ± 0.43 ng/mL[3][4] | 2.45 ± 0.61 ng/mL[5][6] | 1.76 ± 0.526 ng/mL[7][8] |
| Tmax (Time to Maximum Plasma Concentration) | 3.50 h (median)[3][4] | 2.5 ± 0.75 h[5][6] | 4.0 ± 1.31 h[7][8] |
| Terminal Half-life (t½) | 39.6 ± 22.1 h[3][4] | Not Reported | 24.2 h[7][8] |
| Detection Time in Plasma | Below 0.1 ng/mL at 216 h[1] | Below limit of quantitation by 72 h[5][6] | Below limit of detection by 48 h[7][8] |
| Detection Time in Urine | Below 0.05 ng/mL by 360 h[3][4] | Below detectable concentrations by 72 h[5][6] | Below limit of detection by 7 days[7][8] |
Experimental Protocols
The data presented is derived from studies employing rigorous experimental designs. A summary of the methodologies is provided below to contextualize the findings.
Intramuscular Administration Study
-
Subjects: Twelve healthy adult horses of various breeds.[3][4]
-
Drug Administration: A single intramuscular dose of 20 mg of a compounded this compound formulation (2 mg/mL) was administered.[1][3][4]
-
Sampling: Blood samples were collected from 5 minutes up to 312 hours post-administration. Urine samples were also collected.[3][4]
-
Analytical Method: Concentrations of isoflupredone were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.[9]
Intra-articular Administration Studies
Two key studies provide data on intra-articular administration: one in a lipopolysaccharide (LPS)-induced synovitis model and another in healthy, exercised Thoroughbreds.
-
LPS-Induced Synovitis Model:
-
Drug Administration: A single intra-articular dose of 8 mg of this compound was administered 12 hours after the induction of synovitis with LPS.[5][6]
-
Sampling: Blood and urine samples were collected for up to 72 hours, and synovial fluid was collected for up to 28 days.[5][6]
-
Analytical Method: Drug concentrations were determined by liquid chromatography-mass spectrometry.[5][6]
-
Exercised Thoroughbred Model:
-
Subjects: Twelve racing-fit adult Thoroughbred horses.[7][8][10]
-
Drug Administration: A single intra-articular administration of 8 mg of this compound into the right antebrachiocarpal joint.[7][8][10]
-
Sampling: Blood, urine, and synovial fluid samples were collected at various times up to 28 days post-administration.[7][8][10]
-
Analytical Method: All samples were analyzed using liquid chromatography-mass spectrometry.[7][8]
-
Pharmacokinetic Analysis: Plasma data were analyzed using a population pharmacokinetic compartmental model.[7][8]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound in horses.
Caption: Equine Pharmacokinetic Study Workflow.
Discussion
The comparative data reveals distinct pharmacokinetic profiles for intramuscular and intra-articular administration of this compound. Notably, the intra-articular administration in an inflamed joint resulted in the highest peak plasma concentration (Cmax), suggesting that inflammation may enhance systemic absorption.[5][6] Conversely, the intramuscular route provides a prolonged terminal half-life, indicating a longer systemic presence of the drug.[3][4]
These findings have significant implications for both therapeutic use and regulatory control in performance horses. The prolonged detection times, particularly following intramuscular administration, necessitate careful consideration of withdrawal times before competition.[1][3][4] For therapeutic applications, the choice of administration route will depend on the desired onset and duration of action, as well as whether a localized or systemic effect is intended.
Researchers and drug development professionals should consider these pharmacokinetic differences when designing new formulations or establishing dosage regimens for this compound in horses. Further research into the pharmacokinetics of different compounded formulations is warranted to ensure their safety and efficacy.
References
- 1. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nexgenvetrx.com [nexgenvetrx.com]
- 3. Characterization of intramuscular this compound in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of intra-articular isoflupredone following administration to horses with lipopolysaccharide-induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. madbarn.com [madbarn.com]
Safety Operating Guide
Navigating the Safe Disposal of Isoflupredone Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of isoflupredone (B118300) acetate (B1210297), ensuring compliance with regulatory standards and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle isoflupredone acetate with appropriate personal protective equipment (PPE). This includes wearing chemical-impermeable gloves, protective clothing, and eye protection.[1] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In the event of a spill, the material should be collected and placed in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1] This ensures the complete and safe destruction of the compound.
Operational Steps for Disposal:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for any unique handling and disposal instructions.
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Containerize Properly: Place the this compound waste in a clearly labeled, sealed, and appropriate chemical waste container.[1][2]
-
Engage a Licensed Waste Disposal Service: Contact a certified professional waste disposal service to handle the collection and subsequent destruction of the chemical.[3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Maintain Records: Keep detailed records of the disposal, including the quantity of waste, the date of disposal, and the contact information of the waste management company.
Disposal of Contaminated Packaging:
Containers that have held this compound must also be managed carefully to prevent environmental contamination.
-
Triple Rinse: The container should be triple-rinsed with an appropriate solvent.[1] The rinsate should be collected and disposed of as chemical waste.
-
Render Unusable: After rinsing, puncture the container to make it unusable for other purposes.[1]
-
Disposal Options: The cleaned and punctured packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
It is crucial to adhere to all local, state, and federal regulations governing pharmaceutical waste disposal.[3][4] Discharging this compound into sewer systems or the environment is strictly prohibited.[1]
Quantitative Data Summary
While specific quantitative limits for disposal are largely determined by local regulations, the following table summarizes key handling information from the Safety Data Sheet.
| Parameter | Value/Instruction | Source |
| Recommended Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Alternative for Packaging | Triple rinse, puncture, and dispose of in a sanitary landfill or offer for recycling/reconditioning. | [1] |
| Environmental Discharge | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [1] |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, protective clothing, eye protection. | [1] |
| Accidental Release Measures | Collect and arrange disposal in suitable, closed containers. Avoid dust formation and sources of ignition. | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Isoflupredone Acetate
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Isoflupredone Acetate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound is classified as a substance suspected of damaging fertility or the unborn child, necessitating stringent handling protocols to minimize exposure.[1][2]
Essential Safety Information
Hazard Statement: H361 Suspected of damaging fertility or the unborn child.[1]
Before handling this compound, it is crucial to obtain, read, and follow all safety instructions.[1] Personnel should be trained on the potential hazards and the correct use of personal protective equipment (PPE).
Quantitative Exposure Limits
To ensure a safe working environment, airborne levels of this compound should be kept below established occupational exposure limits. Engineering controls, such as process enclosures and local exhaust ventilation, should be the primary means of controlling exposure.[2]
| Parameter | Value | Source |
| Internal Target Screening Level (ITSL) | 0.01 µg/m³ (annual averaging) | ChemicalBook[1][3] |
| Time-Weighted Average (TWA) | 1 µg/m³ | Zoetis[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure. The following step-by-step plan outlines the necessary precautions from preparation to post-handling procedures.
1. Preparation and Area Setup:
-
Ensure a well-ventilated handling area, preferably a chemical fume hood or a Class II Biological Safety Cabinet, especially when handling powders or creating solutions to avoid dust and aerosol formation.[1][4]
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary materials and equipment before starting work to minimize movement in and out of the handling area.
-
Clearly demarcate the handling area.
2. Personal Protective Equipment (PPE) - Donning Sequence:
-
Outer Garment: Wear a disposable, back-closing gown made of a low-lint, impervious material. Ensure cuffs are tucked into the inner pair of gloves.
-
Gloves (Double Gloving): Wear two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove cuff should cover the gown sleeve. Gloves must be inspected for any signs of damage before use.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[1] If there is a splash hazard, a face shield should also be worn.
-
Respiratory Protection: If engineering controls are insufficient or if exposure limits are exceeded, use a full-face respirator.[1]
3. Handling the Compound:
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
When weighing or transferring the solid compound, do so carefully to avoid creating dust.
-
For solutions, handle with care to prevent splashes and aerosol generation.
4. Post-Handling and Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Decontaminate all surfaces and equipment used.
-
Follow the PPE doffing procedure carefully to avoid self-contamination.
5. Personal Protective Equipment (PPE) - Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Outer Garment: Remove the gown by rolling it outwards and away from the body. Dispose of it in the designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield (if used) and goggles.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, is considered hazardous waste and must be disposed of accordingly.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) should be collected in a designated, clearly labeled hazardous waste container.
-
Excess Compound and Empty Containers: Unused this compound and empty containers should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound should be collected and disposed of as hazardous waste.[1]
Emergency Procedures
In Case of Skin Contact:
-
Immediately take off contaminated clothing.
-
Wash the affected area with soap and plenty of water.
-
Consult a doctor.[1]
In Case of Eye Contact:
-
Rinse with pure water for at least 15 minutes.
-
Consult a doctor.[1]
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[1]
-
Seek immediate medical attention.
In Case of Ingestion:
-
Rinse mouth with water. Do not induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Call a doctor or Poison Control Center immediately.[1]
Visualized Workflow for PPE Protocol
The following diagram illustrates the logical workflow for the personal protective equipment protocol when handling this compound, from initial preparation to the final disposal steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
